molecular formula C27H42N4O6S B12055612 endo-BCN-PEG2-Biotin

endo-BCN-PEG2-Biotin

Cat. No.: B12055612
M. Wt: 550.7 g/mol
InChI Key: ZYDQEEHFKLOZCS-QEVNRUMKSA-N
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Description

Endo-BCN-PEG2-Biotin is a useful research compound. Its molecular formula is C27H42N4O6S and its molecular weight is 550.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H42N4O6S

Molecular Weight

550.7 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)/t19-,20+,21?,22-,23-,25-/m0/s1

InChI Key

ZYDQEEHFKLOZCS-QEVNRUMKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-PEG2-Biotin: Structure, Function, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional linker, endo-BCN-PEG2-Biotin. It details the chemical structure, the functional roles of its constituent parts, and its application in advanced bioconjugation techniques. This document is intended to serve as a valuable resource for researchers in proteomics, drug delivery, and diagnostics.

Core Concepts: Chemical Structure and Functional Moieties

This compound is a versatile chemical tool designed for the precise labeling and purification of biomolecules. Its structure is comprised of three key functional components: an endo-Bicyclo[6.1.0]nonyne (endo-BCN) group, a polyethylene glycol (PEG) spacer, and a biotin molecule.[1][2]

  • endo-Bicyclo[6.1.0]nonyne (endo-BCN): This strained alkyne is the reactive handle for copper-free click chemistry. Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the covalent labeling of azide-modified molecules in complex biological milieu without the need for cytotoxic copper catalysts.[3]

  • Polyethylene Glycol (PEG2) Linker: The short, two-unit PEG spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature for biological experiments.[2] It also provides flexibility and reduces steric hindrance, ensuring that both the BCN and biotin moieties can efficiently interact with their respective binding partners.[3]

  • Biotin (Vitamin H): This vitamin exhibits an extraordinarily high binding affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for the detection, purification, and immobilization of biotinylated molecules.

The linkage of these three components results in a powerful reagent for two-step labeling and capture experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₂₇H₄₂N₄O₆S
Molecular Weight 550.72 g/mol
Purity >95%
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solventsGeneral knowledge
Storage Recommended storage at -20°C

Reaction Mechanisms and Kinetics

The utility of this compound is rooted in two distinct chemical interactions: the SPAAC reaction and the biotin-streptavidin binding.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The endo-BCN group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly selective and proceeds efficiently at physiological temperatures and pH.

Below is a diagram illustrating the SPAAC reaction workflow.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azide_Molecule Azide-Modified Biomolecule SPAAC SPAAC Reaction (Physiological Conditions) Azide_Molecule->SPAAC BCN_Biotin This compound BCN_Biotin->SPAAC Labeled_Molecule Biotinylated Biomolecule SPAAC->Labeled_Molecule

A diagram of the SPAAC reaction workflow.
Biotin-Streptavidin Interaction

The biotin moiety of the now-labeled biomolecule can be captured by streptavidin. This interaction is characterized by a very low dissociation constant (Kd), indicating a highly stable complex.

The following table summarizes the kinetic parameters for the biotin-streptavidin interaction.

Kinetic ParameterValueSource
Association Rate Constant (k_on) 1.3 x 10⁷ M⁻¹s⁻¹
Dissociation Rate Constant (k_off) 4 x 10⁻⁶ s⁻¹
Dissociation Constant (K_d) ~10⁻¹⁵ M

Experimental Protocols

This section provides a general protocol for the labeling of an azide-modified protein with this compound and subsequent capture with streptavidin-coated beads. Note that optimization may be required for specific applications.

Materials
  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5)

Procedure
  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Equilibrate the streptavidin-coated magnetic beads with wash buffer.

  • Labeling Reaction (SPAAC):

    • To the azide-modified protein solution, add the this compound stock solution to a final molar excess of 2-4 fold.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.

  • Capture of Biotinylated Protein:

    • Add the reaction mixture to the equilibrated streptavidin-coated magnetic beads.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Washing:

    • Separate the beads from the supernatant using a magnetic stand.

    • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer to the beads and incubate for 5-10 minutes at room temperature to denature the streptavidin and release the biotinylated protein.

    • Separate the beads and collect the supernatant containing the purified protein.

The logical flow of a typical bioconjugation and purification experiment is depicted below.

Bioconjugation_Purification Start Start with Azide-Modified Biomolecule Add_Linker Add this compound Start->Add_Linker Incubate_SPAAC Incubate for SPAAC Reaction Add_Linker->Incubate_SPAAC Add_Beads Add Streptavidin Beads Incubate_SPAAC->Add_Beads Incubate_Capture Incubate for Biotin Capture Add_Beads->Incubate_Capture Wash Wash to Remove Unbound Molecules Incubate_Capture->Wash Elute Elute Labeled Biomolecule Wash->Elute End Purified Biotinylated Biomolecule Elute->End

A flowchart of a bioconjugation and purification experiment.

Applications

The unique properties of this compound make it suitable for a wide range of applications in life sciences research:

  • Proteomics: For the selective enrichment and identification of protein subpopulations from complex lysates.

  • Drug Delivery: As a linker to conjugate targeting moieties to drug delivery systems.

  • Cellular Imaging: For the two-step labeling of cellular components for visualization by fluorescence microscopy, often in conjunction with fluorescently-labeled streptavidin.

  • Immunoassays: In the development of sensitive diagnostic assays, such as ELISA.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the worlds of copper-free click chemistry and biotin-streptavidin affinity capture. Its well-defined structure, high reactivity, and the enhanced solubility conferred by the PEG spacer make it an invaluable tool for researchers and professionals in drug development, diagnostics, and fundamental biological research. The ability to perform highly specific covalent labeling under biocompatible conditions, followed by efficient purification or detection, streamlines complex workflows and opens up new avenues for scientific discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of endo-BCN-PEG2-Biotin

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a heterobifunctional linker widely used in bioconjugation and chemical biology. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of results. This document synthesizes available data, outlines detailed experimental protocols for characterization, and provides visual workflows to guide laboratory practices.

Introduction to this compound

This compound is a versatile chemical tool that incorporates three key functional moieties:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that enables rapid and specific covalent bond formation with azide-containing molecules through copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes[1][2][3].

  • A Biotin moiety: A high-affinity ligand for streptavidin and avidin, enabling robust and specific non-covalent interactions for applications such as purification, immobilization, and detection[1].

  • A Polyethylene Glycol (PEG) spacer: A short, two-unit PEG linker (PEG2) that connects the BCN and biotin groups. The PEG spacer enhances hydrophilicity and aqueous solubility, increases molecular flexibility, and reduces steric hindrance, thereby improving the efficiency of conjugation and subsequent binding events.

The interplay of these components dictates the molecule's overall solubility and stability, which are crucial parameters for its application in labeling, drug delivery, and diagnostic assays.

cluster_Molecule Functional Components of this compound BCN endo-BCN Group Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free Click Chemistry) PEG PEG2 Spacer Enhances Solubility Increases Flexibility Reduces Steric Hindrance BCN->PEG Biotin Biotin Moiety High-Affinity Binding to Streptavidin / Avidin PEG->Biotin

Functional components of the this compound molecule.

Solubility Profile

The solubility of this compound is governed by the contributions of its constituent parts. While the biotin and BCN moieties are relatively hydrophobic, the inclusion of the hydrophilic PEG2 spacer significantly improves the molecule's overall solubility in a range of solvents. PEGylation is a well-established strategy for increasing the aqueous solubility and stability of molecules.

Qualitative Solubility Data
Solvent TypeSolvent ExamplesSolubility
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble . These are the recommended solvents for preparing high-concentration stock solutions.
Chlorinated Solvents Chloroform (CHCl3), Dichloromethane (DCM)Soluble .
Alcohols Methanol, EthanolSoluble to Limited . While soluble in methanol, general PEG-biotin compounds may have limited solubility in other alcohols.
Aqueous Buffers Water, PBS, TRISSoluble . The PEG2 spacer imparts sufficient hydrophilicity for solubility in aqueous solutions, a key feature for bioconjugation reactions.

Note: The solubility of biotin itself in neutral aqueous buffers is low. Its solubility is enhanced by PEGylation or by making the solution basic.

Factors Influencing Solubility
  • PEG Spacer: The primary driver of aqueous solubility. Longer PEG chains generally impart greater hydrophilicity.

  • Solvent Polarity: The molecule's amphiphilic nature allows for solubility in a range of polar aprotic and chlorinated organic solvents.

  • Temperature: For most compounds, solubility increases with temperature. However, this should be balanced with stability considerations.

  • pH: The solubility of the biotin portion can be increased in basic conditions.

Stability and Storage

The stability of this compound is critical for its shelf-life and performance in experiments. Key factors include temperature, moisture, and the chemical nature of its internal linkages.

Recommended Storage and Handling
ParameterRecommendation
Storage Temperature -20°C . Long-term storage should be at this temperature to minimize degradation.
Form Store as a solid (lyophilized powder) in a desiccated environment. PEGylated compounds can be hygroscopic and should be protected from moisture.
In Solution Prepare stock solutions in anhydrous DMSO or DMF. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. BCN-functionalized molecules can be stored at -20°C for months.
Shipping The compound is typically stable enough to be shipped at ambient temperature.
Factors Influencing Stability
  • Hydrolysis: The molecule contains a carbamate linkage between the PEG spacer and the BCN moiety. Carbamate bonds can be susceptible to hydrolysis, particularly under non-neutral pH conditions. Studies on similar BCN constructs have shown that amide linkages offer superior stability compared to carbamates in biological media, which is a critical consideration for long-term cell culture experiments.

  • Oxidation: The BCN group and other parts of the molecule can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life, though it is not typically required for standard laboratory use.

  • Light: Protect from prolonged exposure to direct light to prevent potential photodegradation.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of solubility and stability.

Protocol for Solubility Determination

This protocol describes a practical method to estimate the solubility of this compound in a given solvent using a serial dilution and visual inspection method, followed by quantitative analysis.

start Start: Prepare Materials prep_stock 1. Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO) start->prep_stock serial_dilute 2. Perform Serial Dilutions in Target Solvent (e.g., PBS, pH 7.4) prep_stock->serial_dilute incubate 3. Incubate and Equilibrate (e.g., 2h at RT with mixing) serial_dilute->incubate observe 4. Visual Inspection Identify highest concentration with no visible precipitate incubate->observe quantify 5. (Optional) Quantify Centrifuge to pellet insolubles. Measure supernatant concentration (e.g., via LC-MS or UV-Vis) observe->quantify end End: Determine Solubility Limit quantify->end

Experimental workflow for determining solubility.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-2 mg) of this compound.

    • Dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution.

  • Serial Dilution:

    • Prepare a series of dilutions of the stock solution into the target solvent (e.g., Phosphate Buffered Saline, pH 7.4).

    • Aim for a range of final concentrations, for example: 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM. Keep the final percentage of DMSO low and consistent across all samples (e.g., <2%) to minimize its effect on solubility.

  • Equilibration:

    • Incubate the prepared solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) with gentle agitation (e.g., on a rotator or shaker). This allows the solution to reach equilibrium.

  • Qualitative Assessment:

    • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

    • The highest concentration that remains a clear, homogenous solution is the estimated solubility limit under these conditions.

  • Quantitative Measurement (Optional but Recommended):

    • For the solutions showing precipitation and the highest concentration that appears clear, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.

    • Carefully collect the supernatant.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS (by creating a standard curve) or UV-Vis spectroscopy if the compound has a sufficient chromophore.

    • The measured concentration of the saturated solution represents the quantitative solubility.

Protocol for Stability Assessment in Aqueous Buffer

This protocol outlines a method to evaluate the hydrolytic stability of this compound over time in an aqueous buffer using LC-MS analysis.

start Start: Prepare Solution prep_solution 1. Prepare Solution of Compound in Test Buffer (e.g., 100 µM in PBS, pH 7.4) start->prep_solution incubate 2. Incubate at 37°C prep_solution->incubate time_points 3. Collect Aliquots at Time Points (t=0, 2, 6, 12, 24, 48h) incubate->time_points quench 4. Quench Reaction (e.g., add cold Acetonitrile with internal standard) time_points->quench analyze 5. Analyze by LC-MS Quantify remaining parent compound vs. time=0 quench->analyze plot 6. Plot Data (% Remaining vs. Time) analyze->plot end End: Determine Half-Life plot->end

Experimental workflow for assessing stability.

Methodology:

  • Preparation of Test Solution:

    • Prepare a fresh solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM). It is advisable to prepare this by diluting a concentrated stock in DMSO, ensuring the final DMSO concentration is minimal (<1%).

  • Incubation:

    • Incubate the test solution in a temperature-controlled environment, typically at 37°C to mimic physiological conditions.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), withdraw an aliquot of the test solution. The t=0 sample should be taken immediately after preparation.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot to prevent further degradation. This is typically done by adding 2-3 volumes of cold acetonitrile (ACN) containing a suitable internal standard (a stable compound with similar chromatographic behavior).

    • Vortex the mixture and centrifuge at high speed to precipitate any salts or buffer components.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Develop a method that can chromatographically separate the parent compound from potential degradation products.

    • Use the mass spectrometer to monitor the ion count corresponding to the m/z of the parent this compound molecule (C27H42N4O6S, MW = 550.72).

  • Data Analysis:

    • For each time point, calculate the peak area of the parent compound and normalize it to the peak area of the internal standard.

    • Express the amount of remaining parent compound at each time point as a percentage of the amount present at t=0.

    • Plot the percentage of remaining compound versus time. From this curve, the half-life (t½) of the compound under the tested conditions can be calculated.

Conclusion

This compound is a well-designed bioconjugation reagent with solubility characteristics tailored for both organic and aqueous media, a direct result of its PEGylated structure. It is readily soluble in common laboratory organic solvents like DMSO and DMF and possesses sufficient aqueous solubility for most bioconjugation protocols. For optimal performance and reproducibility, the compound must be stored under recommended conditions (-20°C, desiccated) to mitigate degradation, particularly the potential hydrolysis of its carbamate linker. The experimental protocols provided herein offer a robust framework for researchers to validate the solubility and stability of this compound within their specific experimental contexts, ensuring the reliability of their conjugation and affinity-based applications.

References

The Nexus of Bioorthogonality: An In-depth Technical Guide to Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and therapeutic development, the ability to selectively modify biomolecules within their native environment is paramount. Copper-free click chemistry has emerged as a revolutionary tool, offering a powerful and versatile platform for bioconjugation without the cytotoxicity associated with its copper-catalyzed counterpart. This guide provides a comprehensive technical overview of the core principles, quantitative data, experimental methodologies, and practical applications of this indispensable bioorthogonal reaction.

The Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of copper-free click chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that harnesses the inherent ring strain of cyclooctynes to drive a [3+2] cycloaddition with azides, forming a stable triazole linkage.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it an ideal tool for in vitro and in vivo applications.[3][4]

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[5] SPAAC is a prime example of a bioorthogonal reaction, as both the azide and the strained alkyne are abiotic functional groups that exhibit exquisite mutual reactivity while remaining inert to the plethora of functional groups found in biological systems.

Quantitative Comparison of Commonly Used Cyclooctynes

The choice of cyclooctyne is a critical determinant of the efficiency and success of a copper-free click chemistry experiment. Factors such as reaction kinetics, stability, and hydrophilicity vary significantly between different cyclooctyne derivatives. The following table summarizes the key quantitative data for some of the most widely used cyclooctynes.

CyclooctyneStructureSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO (Dibenzocyclooctyne) ~0.6 - 1.0High reactivity, widely used. More hydrophobic.
BCN (Bicyclo[6.1.0]nonyne) ~0.06 - 0.1Smaller and less hydrophobic than DBCO, but with slower kinetics.
DIBO (Dibenzocyclooctyne) ~0.3 - 0.7Good reactivity.
DIFO (Difluorinated Cyclooctyne) ~0.076Increased reactivity due to electron-withdrawing fluorine atoms.
BARAC (Biarylazacyclooctynone) Reported to have faster kinetics than many other cyclooctynes.High reactivity.

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Key Experimental Protocols

This section provides detailed methodologies for key applications of copper-free click chemistry.

Metabolic Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a DBCO-functionalized dye.

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in medium supplemented with Ac₄ManNAz (typically 25-50 µM) for 1-3 days to allow for metabolic incorporation of the azide group into cell surface sialic acids.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them twice with cold PBS to remove unincorporated azido sugars.

  • Copper-Free Click Reaction: Resuspend the cells in a buffer containing the DBCO-functionalized fluorescent dye (typically 10-50 µM). Incubate for 30-60 minutes at room temperature or 37°C.

  • Washing: Wash the cells three times with PBS to remove excess dye.

  • Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled glycans.

Site-Specific Protein Bioconjugation

This protocol outlines the conjugation of a DBCO-containing molecule to a protein that has been genetically encoded with an azide-bearing unnatural amino acid.

Materials:

  • Azide-modified protein (e.g., containing p-azido-L-phenylalanine)

  • DBCO-functionalized molecule (e.g., a therapeutic agent, imaging probe)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Purify the azide-modified protein to homogeneity.

  • Reaction Setup: Dissolve the azide-modified protein and a molar excess (typically 2-10 fold) of the DBCO-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle agitation. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.

  • Purification: Purify the resulting protein conjugate from unreacted DBCO-molecule and other impurities using an appropriate chromatography technique, such as size-exclusion chromatography.

  • Characterization: Characterize the conjugate to confirm successful labeling and determine the degree of labeling using techniques like mass spectrometry or SDS-PAGE.

Functionalization of Nanoparticles

This protocol details the surface modification of nanoparticles with targeting ligands using copper-free click chemistry.

Materials:

  • Azide-functionalized nanoparticles

  • DBCO-modified targeting ligand (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Nanoparticle Preparation: Synthesize or obtain azide-functionalized nanoparticles.

  • Reaction Mixture: Disperse the azide-functionalized nanoparticles in the reaction buffer. Add a solution of the DBCO-modified targeting ligand. The stoichiometry will depend on the desired ligand density on the nanoparticle surface.

  • Reaction: Incubate the mixture with gentle stirring or sonication for several hours at room temperature.

  • Purification: Separate the functionalized nanoparticles from unreacted ligands by repeated centrifugation and resuspension in fresh buffer or by dialysis.

  • Characterization: Characterize the functionalized nanoparticles to confirm the successful conjugation of the targeting ligand using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), or spectroscopic methods.

Visualizing the Core Concepts

To further elucidate the principles and workflows of copper-free click chemistry, the following diagrams have been generated using the Graphviz DOT language.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide Azide (R-N3) TS [3+2] Cycloaddition Transition State Azide->TS Strain-promoted Cyclooctyne Strained Cyclooctyne Cyclooctyne->TS Triazole Stable Triazole Product TS->Triazole Ring strain release

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Bioconjugation_Workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handles cluster_step2 Step 2: Copper-Free Click Reaction cluster_step3 Step 3: Analysis or Application Biomolecule Biomolecule of Interest (e.g., Protein, Glycan) Modification Metabolic Labeling or Chemical Modification Biomolecule->Modification Azide_Biomolecule Azide-Modified Biomolecule Modification->Azide_Biomolecule Click_Reaction SPAAC Reaction Azide_Biomolecule->Click_Reaction DBCO_Probe DBCO-Functionalized Probe (e.g., Fluorophore, Drug) DBCO_Probe->Click_Reaction Conjugate Bioconjugate Click_Reaction->Conjugate Analysis Downstream Analysis (e.g., Imaging, Assay) Conjugate->Analysis

Experimental workflow for bioconjugation using copper-free click chemistry.

Bioorthogonality_Concept cluster_bioorthogonal Bioorthogonal Reaction cluster_biological Biological System Azide Azide Strained_Alkyne Strained Alkyne Azide->Strained_Alkyne Specific Reaction Proteins Proteins Azide->Proteins No Interference Nucleic_Acids Nucleic Acids Azide->Nucleic_Acids No Interference Lipids Lipids Azide->Lipids No Interference Metabolites Metabolites Azide->Metabolites No Interference Strained_Alkyne->Proteins No Interference Strained_Alkyne->Nucleic_Acids No Interference Strained_Alkyne->Lipids No Interference Strained_Alkyne->Metabolites No Interference

The principle of bioorthogonality in copper-free click chemistry.

Conclusion

Copper-free click chemistry, particularly SPAAC, has revolutionized the fields of chemical biology, drug development, and materials science. Its biocompatibility, high specificity, and favorable reaction kinetics have enabled researchers to probe and manipulate biological systems with unprecedented precision. By understanding the quantitative differences between various cyclooctynes and adhering to optimized experimental protocols, scientists and drug development professionals can effectively harness the power of this remarkable bioorthogonal tool to advance their research and therapeutic goals.

References

Applications of Bioorthogonal Chemistry in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a transformative force in proteomics, offering an arsenal of tools to study proteins in their native environment with minimal perturbation. These chemical reactions, designed to proceed within living systems without interfering with endogenous biochemical processes, have opened new frontiers in our understanding of protein synthesis, trafficking, interactions, and function. This technical guide provides a comprehensive overview of the core applications of bioorthogonal chemistry in proteomics, with a focus on key experimental techniques, quantitative data, and detailed protocols.

Core Concepts in Bioorthogonal Proteomics

At the heart of bioorthogonal proteomics lies the introduction of a "chemical handle"—a functional group not naturally found in biological systems—into a protein of interest. This is typically achieved through metabolic labeling, where cells are cultured with a non-canonical amino acid analog bearing the chemical handle. Once incorporated into proteins, this handle can be selectively and covalently modified with a probe carrying a complementary reactive group. This probe can be a fluorophore for imaging, a biotin tag for enrichment and mass spectrometry-based identification, or a drug molecule for targeted delivery.

The most widely used bioorthogonal reactions in proteomics include:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and popular "click chemistry" reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst, making it ideal for live-cell applications.

Key Applications and Methodologies

This guide will delve into two of the most powerful applications of bioorthogonal chemistry in proteomics: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for studying newly synthesized proteins and Activity-Based Protein Profiling (ABPP) for analyzing enzyme function.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT allows for the specific labeling and subsequent identification of newly synthesized proteins within a defined time window. This is achieved by introducing a non-canonical amino acid, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are analogs of methionine, into the cellular protein synthesis machinery.

The general workflow for a BONCAT experiment coupled with mass spectrometry for proteome-wide analysis is as follows:

BONCAT_Workflow cluster_0 Cell Culture & Labeling cluster_1 Lysis & Click Chemistry cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry & Analysis A Cells in Culture B Incubate with Non-Canonical Amino Acid (e.g., AHA) A->B C Cell Lysis B->C Newly Synthesized Proteins Labeled D Add Alkyne-Probe (e.g., Alkyne-Biotin) C->D E Perform Click Reaction (CuAAC or SPAAC) D->E F Affinity Purification (Streptavidin Beads) E->F Biotinylated Proteins G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H Peptide Mixture I Protein Identification & Quantification H->I ABPP_Workflow cluster_0 Sample Preparation & Labeling cluster_1 Click Reaction & Enrichment cluster_2 Analysis A Proteome (e.g., Cell Lysate) B Incubate with Clickable ABP A->B C Control: Pre-incubate with Inhibitor A->C D Add Azide-Biotin B->D Labeled Active Enzymes C->B E Perform CuAAC Reaction D->E F Streptavidin Enrichment E->F G On-Bead Digestion F->G H LC-MS/MS G->H I Quantitative Proteomics (Target Identification) H->I EGFR_Signaling cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc Phosphorylation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Shc->Grb2 Akt Akt PI3K->Akt Akt->Transcription Inhibition of Apoptosis STAT->Transcription Caspase_Activity_Workflow cluster_0 Induction of Apoptosis cluster_1 Labeling & Lysis cluster_2 Detection & Analysis A Cells B Treat with Apoptotic Stimulus A->B C Add Clickable Caspase ABP B->C D Cell Lysis C->D E Click Reaction with Fluorescent Azide D->E F SDS-PAGE & In-gel Fluorescence Scanning E->F G Identification of Active Caspases F->G

An In-depth Technical Guide to endo-BCN-PEG2-Biotin for Labeling Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-PEG2-Biotin, a key reagent in the field of bioconjugation. It details the underlying chemistry, experimental protocols for labeling azide-modified biomolecules, and subsequent detection and purification techniques.

Introduction to this compound

This compound is a versatile, heterobifunctional linker used for the efficient labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reagent is composed of three key components:

  • endo-Bicyclo[6.1.0]nonyne (endo-BCN): A strained cyclooctyne that reacts selectively with azides without the need for a cytotoxic copper catalyst.[1] The "endo" configuration refers to the stereochemistry of the linker attachment, which influences the molecule's reactivity and stability.[2]

  • Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic PEG linker that enhances the solubility of the reagent in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions.[1][3]

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection, purification, and immobilization of the labeled biomolecule.

The unique combination of these components makes this compound an invaluable tool for a wide range of applications in chemical biology, proteomics, and drug development.

The Chemistry of Labeling: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The labeling of azide-modified biomolecules with this compound is achieved through SPAAC. This reaction is a type of [3+2] cycloaddition between the strained alkyne (BCN) and an azide, forming a stable triazole linkage.

The high ring strain of the BCN molecule is the driving force for this reaction, allowing it to proceed efficiently at physiological temperatures and in complex biological media without the need for a copper catalyst, which can be toxic to living cells. This biocompatibility is a major advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Below is a diagram illustrating the SPAAC reaction between an azide-modified biomolecule and this compound.

Caption: SPAAC reaction of an azide-modified biomolecule with this compound.

Quantitative Data

The efficiency of the SPAAC reaction is influenced by factors such as the concentration of reactants, temperature, and reaction time. The reactivity of cyclooctynes is often compared using second-order rate constants.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
endo-BCN 0.29
exo-BCN0.19

Note: Reaction conditions for the reported rate constants were a CD3CN/D2O (1:2) mixture.

Experimental Protocols

Labeling of Azide-Modified Proteins with this compound

This protocol provides a general procedure for the biotinylation of an azide-modified protein. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the BCN reagent over the protein is a common starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protein_Labeling_Workflow Start Start with Azide-Modified Protein Prepare_Reagent Prepare 10 mM this compound in DMSO Start->Prepare_Reagent Reaction Mix Protein and BCN Reagent (10-20x molar excess) Prepare_Reagent->Reaction Incubate Incubate 4-12h at RT or overnight at 4°C Reaction->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify End Biotinylated Protein Ready for Downstream Applications Purify->End

Caption: Workflow for labeling azide-modified proteins with this compound.

Streptavidin-Based Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-conjugated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer)

  • Magnetic stand

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new tube.

    • Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

    • Wash the beads twice with Binding/Wash Buffer.

  • Binding:

    • Resuspend the washed beads in the biotinylated protein sample.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads using the magnetic stand and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in Elution Buffer.

    • Incubate for 5-10 minutes at room temperature (or heat if using SDS-PAGE sample buffer).

    • Pellet the beads and collect the supernatant containing the purified protein.

Pulldown_Workflow Start Start with Biotinylated Protein Sample Prepare_Beads Wash Streptavidin Magnetic Beads Start->Prepare_Beads Bind Incubate Biotinylated Protein with Beads Prepare_Beads->Bind Wash Wash Beads to Remove Non-specific Binders Bind->Wash Elute Elute Bound Protein Wash->Elute End Purified Protein for Downstream Analysis Elute->End

Caption: Workflow for streptavidin-based affinity purification of biotinylated proteins.

Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of biotinylated proteins by Western blot using a streptavidin-horseradish peroxidase (HRP) conjugate.

Materials:

  • SDS-PAGE gel and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Separate the protein sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

Western_Blot_Workflow Start SDS-PAGE and Transfer of Proteins to Membrane Block Block Membrane with 5% Milk or BSA Start->Block Incubate Incubate with Streptavidin-HRP Conjugate Block->Incubate Wash Wash Membrane with TBST Incubate->Wash Detect Incubate with Chemiluminescent Substrate and Image Wash->Detect

Caption: Workflow for Western blot detection of biotinylated proteins.

Stability and Solubility

The PEG2 spacer in this compound enhances its solubility in aqueous solutions. For preparing stock solutions, anhydrous solvents such as DMSO or DMF are recommended to preserve the reactivity of the BCN group. While BCN is one of the more stable cyclooctynes, prolonged exposure to certain conditions, such as the presence of reducing agents like TCEP or thiols, may lead to some instability. For long-term storage, the reagent should be kept at -20°C, protected from light and moisture.

Conclusion

This compound is a powerful and versatile reagent for the bioorthogonal labeling of azide-modified biomolecules. Its high reactivity in copper-free click chemistry, enhanced solubility, and the strong biotin-streptavidin interaction make it an ideal choice for a wide array of applications in biological research and drug development. The protocols provided in this guide offer a starting point for the successful implementation of this technology in your research.

References

endo-BCN-PEG2-Biotin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG2-Biotin, a key reagent in modern bioconjugation and chemical biology. We will delve into its chemical properties, core applications, and detailed experimental protocols, offering a practical resource for its implementation in research and development.

Core Compound Data

This compound is a heterobifunctional linker that plays a critical role in the precise labeling and isolation of biomolecules. It incorporates three key functional components: an endo-Bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer, and a biotin moiety. This strategic design enables researchers to perform highly efficient and specific biomolecular conjugations.

The BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This allows for covalent labeling of azide-modified molecules in biological systems without the need for cytotoxic copper catalysts. The short PEG2 spacer enhances the solubility of the molecule in aqueous buffers and provides flexibility, which can reduce steric hindrance during conjugation. The terminal biotin group exhibits a high-affinity binding to streptavidin and avidin, making it an invaluable tool for the purification, detection, and immobilization of labeled biomolecules.

PropertyValue
CAS Number 1393600-24-2
Molecular Weight Approximately 550.71 g/mol
Molecular Formula C27H42N4O6S
Purity Typically ≥95%

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a versatile tool for a range of applications:

  • Bioorthogonal Labeling: The BCN group's reactivity with azides allows for the specific labeling of proteins, glycans, lipids, and nucleic acids that have been metabolically or enzymatically engineered to contain azide groups. This is particularly powerful for studying biological processes in living cells and organisms.

  • Affinity Purification: Once a target molecule is labeled with this compound, the biotin tag can be used for efficient isolation and enrichment using streptavidin-coated beads or surfaces. This is a common workflow in proteomics for identifying protein-protein interactions or post-translational modifications.

  • Drug Delivery Systems: The principles of bioorthogonal chemistry are increasingly being applied to the development of targeted drug delivery systems. Linkers like this compound can be used to conjugate therapeutic agents to targeting moieties, such as antibodies, for site-specific drug release.

  • Fluorescent Imaging: By using a fluorescently labeled streptavidin in conjunction with biotinylated targets, researchers can visualize the localization and dynamics of specific biomolecules within cells or tissues.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established procedures in the field and should be optimized for specific experimental contexts.

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol describes the fundamental steps for conjugating this compound to a protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction tubes

  • Shaker or rotator

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to create a stock solution of 10 mM.

  • Determine the molar ratio: The optimal molar excess of the BCN reagent over the azide-modified protein will need to be determined empirically. A starting point of 10- to 50-fold molar excess is recommended.

  • Reaction setup: In a reaction tube, combine the azide-modified protein solution with the calculated volume of the this compound stock solution. Ensure the final concentration of DMSO in the reaction mixture is below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle shaking or rotation. The reaction time may require optimization.

  • Removal of excess reagent: After the incubation, the unreacted this compound can be removed using methods such as dialysis, size-exclusion chromatography (e.g., using a desalting column), or tangential flow filtration, depending on the protein's properties and downstream application.

  • Verification of labeling: The success of the biotinylation can be confirmed by various methods, including a Western blot using a streptavidin-HRP conjugate or by mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.

Protocol for Affinity Purification of a Biotinylated Protein

This protocol outlines the procedure for capturing and isolating a protein that has been labeled with this compound using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein sample (from the previous protocol)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Magnetic rack

  • Reaction tubes

Procedure:

  • Prepare the streptavidin beads: Resuspend the streptavidin magnetic beads in the wash buffer. Place the tube on a magnetic rack to capture the beads and discard the supernatant. Repeat this washing step two more times.

  • Binding of the biotinylated protein: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin.

  • Washing: Place the tube on the magnetic rack to capture the beads and discard the supernatant containing unbound proteins. Wash the beads three to five times with the wash buffer to remove non-specifically bound proteins.

  • Elution: To elute the captured protein, resuspend the beads in the elution buffer. Incubate for 5-10 minutes at room temperature. Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein.

  • Neutralization: If an acidic elution buffer was used, immediately neutralize the eluate by adding a small volume of the neutralization buffer.

  • Analysis: The purified protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

cluster_labeling Protein Labeling Workflow Azide-Modified Protein Azide-Modified Protein SPAAC Reaction SPAAC Reaction Azide-Modified Protein->SPAAC Reaction This compound This compound This compound->SPAAC Reaction Biotinylated Protein Biotinylated Protein SPAAC Reaction->Biotinylated Protein

Workflow for SPAAC-mediated protein biotinylation.

cluster_purification Affinity Purification Workflow Biotinylated Protein Sample Biotinylated Protein Sample Binding Binding Biotinylated Protein Sample->Binding Streptavidin Beads Streptavidin Beads Streptavidin Beads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified Protein Purified Protein Elution->Purified Protein

Steps for the affinity purification of a biotinylated protein.

This technical guide provides a foundational understanding and practical protocols for the use of this compound. For specific applications, further optimization of the described methods is encouraged to achieve the best results.

An In-depth Technical Guide to Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of heterobifunctional linkers, their classification, applications, and the technical considerations for their use in bioconjugation. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key workflows and reaction pathways.

Introduction to Heterobifunctional Linkers

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules.[1] This intrinsic asymmetry is a key advantage over homobifunctional linkers (which have two identical reactive groups), as it minimizes undesirable side reactions such as self-conjugation and polymerization.[1][2] By enabling a two-step reaction process, heterobifunctional linkers provide precise control over the bioconjugation process, which is critical in applications like the construction of antibody-drug conjugates (ADCs), the immobilization of enzymes, and the study of protein-protein interactions.[1][3]

The general structure of a heterobifunctional linker consists of two distinct reactive moieties separated by a spacer arm. The nature of the reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and steric hindrance.

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are primarily classified based on the reactivity of their functional groups. The choice of linker is dictated by the available functional groups on the biomolecules to be conjugated, such as primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).

Common Reactive Groups and Their Targets
Reactive GroupTarget Functional GroupResulting BondpH Range
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)Amide7.0 - 9.0
Maleimide Sulfhydryl (-SH)Thioether6.5 - 7.5
Pyridyl Disulfide Sulfhydryl (-SH)Disulfide (Cleavable)~7
Iodoacetamide Sulfhydryl (-SH)Thioether7.0 - 8.5
Hydrazide Carbonyl (Aldehyde/Ketone)Hydrazone4.5 - 6.0
Aminooxy Carbonyl (Aldehyde/Ketone)Oxime4.5 - 6.0
Aryl Azide (Photoreactive) C-H, N-H bonds (non-specific)VariousUV Light Activation
Benzophenone (Photoreactive) C-H bonds (non-specific)C-CUV Light Activation
Major Classes of Heterobifunctional Linkers
  • Amine-Reactive and Sulfhydryl-Reactive Linkers: This is the most common class of heterobifunctional linkers. They typically contain an NHS ester for reacting with primary amines (e.g., on lysine residues) and a maleimide or pyridyl disulfide group for reacting with sulfhydryls (e.g., on cysteine residues). Examples include SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its water-soluble analog, Sulfo-SMCC.

  • Amine-Reactive and Photoreactive Linkers: These linkers combine an amine-reactive group with a photoreactive group, such as an aryl azide. The amine-reactive end allows for specific attachment to a biomolecule, while the photoreactive end can be activated by UV light to form a covalent bond with a wide range of chemical groups, enabling the study of molecular interactions.

  • Carbonyl-Reactive and Sulfhydryl-Reactive Linkers: These linkers are useful for conjugating glycoproteins or molecules where carbonyl groups can be generated by oxidation of carbohydrates. They typically contain a hydrazide or aminooxy group to react with aldehydes or ketones, and a sulfhydryl-reactive group.

  • Sulfhydryl-Reactive and Photoreactive Linkers: Similar to their amine-reactive counterparts, these linkers allow for specific attachment to a sulfhydryl group, followed by light-induced non-specific crosslinking.

Quantitative Data on Common Heterobifunctional Linkers

The selection of a heterobifunctional linker is also influenced by its physical properties, such as the length of the spacer arm, its solubility, and whether it is cleavable or non-cleavable.

LinkerAbbreviationReactive GroupsSpacer Arm Length (Å)Water Soluble?Cleavable?
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCNHS ester, Maleimide8.3NoNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCCSulfo-NHS ester, Maleimide8.3YesNo
N-succinimidyl 3-(2-pyridyldithio)propionateSPDPNHS ester, Pyridyl disulfide6.8NoYes (reducing agents)
m-Maleimidobenzoyl-N-hydroxysuccinimide esterMBSNHS ester, Maleimide7.3NoNo
N-γ-Maleimidobutyryloxysuccinimide esterGMBSNHS ester, Maleimide9.9NoNo
N-(ε-Maleimidocaproyloxy)succinimide esterEMCSNHS ester, Maleimide12.5NoNo
Polyethylene Glycol (PEG) LinkersPEGnVariousVariableYesCan be cleavable or non-cleavable

Cleavable vs. Non-Cleavable Linkers

A critical consideration in the design of bioconjugates, particularly ADCs, is the choice between a cleavable and a non-cleavable linker. This choice dictates the mechanism of payload release and can significantly impact the efficacy and safety of the conjugate.

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or tumor microenvironment. Mechanisms of cleavage include:

    • Acid-Labile Linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.

    • Protease-Sensitive Linkers (e.g., peptide linkers like Val-Cit): Cleaved by specific proteases, such as cathepsin B, which are often overexpressed in tumor cells.

    • Reducible Linkers (e.g., disulfide bonds): Cleaved in the reducing environment of the cell, which has a higher concentration of glutathione than the bloodstream.

  • Non-Cleavable Linkers: These linkers release the payload only after the complete lysosomal degradation of the antibody carrier. This results in the release of the payload with an attached amino acid residue. Non-cleavable linkers generally exhibit greater stability in circulation. An example is the thioether bond formed by SMCC.

The choice between cleavable and non-cleavable linkers depends on the specific application, the nature of the payload, and the desired therapeutic window.

Experimental Protocols

General Two-Step Conjugation using SMCC (Amine-to-Sulfhydryl)

This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH) using the heterobifunctional crosslinker SMCC.

Materials:

  • Protein-NH₂ (e.g., antibody)

  • Molecule-SH (e.g., drug, peptide)

  • SMCC (or Sulfo-SMCC for a water-soluble option)

  • Organic Solvent (e.g., DMSO or DMF for SMCC)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Desalting columns

Procedure:

Step 1: Activation of Amine-Containing Protein (Protein-NH₂) with SMCC

  • Prepare the Protein-NH₂ at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Immediately before use, dissolve SMCC in DMSO or DMF. For Sulfo-SMCC, dissolve in water.

  • Add the SMCC solution to the Protein-NH₂ solution. The molar excess of SMCC to protein will depend on the protein concentration and the desired level of modification. A starting point is a 5- to 20-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Remove excess, unreacted SMCC by passing the solution through a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Sulfhydryl-Containing Molecule (Molecule-SH)

  • Ensure the Molecule-SH is in a reduced, free sulfhydryl state. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). If using a thiol-containing reducing agent like DTT, it must be removed prior to conjugation.

  • Immediately add the Molecule-SH to the purified, maleimide-activated Protein-NH₂. A 1.1- to 5-fold molar excess of the sulfhydryl molecule over the protein is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • The final conjugate can be purified from excess Molecule-SH and other reaction components by size-exclusion chromatography (SEC) or dialysis.

Characterization of the Bioconjugate

After conjugation, it is essential to characterize the final product to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR), purity, and stability. Common analytical techniques include:

  • UV/Vis Spectroscopy: To determine protein concentration and estimate the degree of labeling if the payload has a distinct absorbance.

  • Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.

  • Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the exact mass, which can be used to calculate the DAR.

  • SDS-PAGE: To visualize the conjugate and assess its purity.

Visualizations

General Workflow for Heterobifunctional Crosslinking

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_purification Purification A Biomolecule 1 (e.g., Antibody with -NH2) C Activated Biomolecule 1 A->C Reaction with first reactive group B Heterobifunctional Linker (e.g., SMCC) E Final Bioconjugate C->E Reaction with second reactive group D Biomolecule 2 (e.g., Drug with -SH) F Purification (e.g., SEC, Dialysis) E->F

Caption: A general two-step workflow for bioconjugation using a heterobifunctional crosslinker.

Reaction Pathway of SMCC with an Amine and a Sulfhydryl

G cluster_reaction SMCC Conjugation Pathway Protein_NH2 Protein-NH2 Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein + SMCC (pH 7.0-9.0) SMCC SMCC Conjugate Protein-S-Molecule (Thioether Bond) Activated_Protein->Conjugate + Molecule-SH (pH 6.5-7.5) Molecule_SH Molecule-SH G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload (Cytotoxic Drug) Lysosome->Payload Linker Cleavage or Antibody Degradation CellDeath Cell Death Payload->CellDeath Induces

References

An In-Depth Technical Guide to endo-BCN-PEG2-Biotin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of endo-BCN-PEG2-Biotin, a heterobifunctional linker at the forefront of bioconjugation and chemical biology. We will delve into its core properties, experimental applications, and provide detailed protocols for its use in labeling and purification of biomolecules.

Core Concepts: Understanding this compound

This compound is a powerful molecular tool designed for the selective labeling and subsequent detection or isolation of biomolecules. Its structure is comprised of three key functional components:

  • endo-Bicyclononyne (endo-BCN): A strained cyclic alkyne that is highly reactive towards azides. This reactivity is the basis for its use in copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The endo-isomer of BCN is noted for its high reactivity.[1]

  • Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic two-unit polyethylene glycol linker. This spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature when working with biological samples.[2][3] It also provides flexibility and reduces steric hindrance, allowing for efficient conjugation to and interaction with biomolecules.[2]

  • Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the detection, immobilization, or purification of biotinylated molecules.[2]

This trifunctional design allows for a two-step process: first, the covalent labeling of an azide-modified biomolecule via the BCN group, and second, the highly specific non-covalent capture of the resulting conjugate using streptavidin-functionalized reagents.

Quantitative Data

For reproducible and optimized experimental design, understanding the quantitative parameters of this compound is crucial.

PropertyValueNotes
Molecular Formula C27H42N4O6S
Molecular Weight 550.72 g/mol
Purity > 96%
CAS Number 1393600-24-2
Second-Order Rate Constant (k2) 0.29 M⁻¹s⁻¹For the reaction of endo-BCN with benzyl azide in a 1:2 mixture of CD3CN and D2O. This value indicates a rapid reaction rate suitable for biological applications.
Solubility Soluble in DMSO and DMFWhile specific mg/mL values are not readily published, the PEG2 spacer significantly enhances aqueous solubility compared to non-PEGylated BCN derivatives. For experimental use, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then dilute it into the aqueous reaction buffer.

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol outlines the general steps for the biotinylation of a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

  • Initiate the Labeling Reaction: Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a good starting point, though the optimal ratio should be determined empirically. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the protein and the desired degree of labeling.

  • Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Verification of Labeling (Optional): The success of biotinylation can be confirmed by a variety of methods, including a Western blot using streptavidin-HRP, or by mass spectrometry, which will show a mass shift corresponding to the addition of the this compound moiety.

Protocol for Streptavidin-Based Pull-Down of Biotinylated Proteins

This protocol describes the enrichment of proteins biotinylated with this compound from a complex mixture, such as a cell lysate.

Materials:

  • Cell lysate containing the biotinylated protein of interest

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer for Western blot analysis, or a solution of high concentration free biotin for native elution)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Prepare the Streptavidin Resin: Wash the streptavidin beads or resin with lysis buffer to remove any storage solution and to equilibrate the resin.

  • Binding: Add the cell lysate containing the biotinylated protein to the equilibrated streptavidin resin.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin.

  • Washing: Pellet the beads/resin using a magnetic rack or centrifugation and discard the supernatant. Wash the beads/resin multiple times (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove the supernatant. Add elution buffer to the beads/resin to release the bound proteins.

    • For analysis by SDS-PAGE and Western blotting, add 1x SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

    • For recovery of the native protein, incubate with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete for the binding sites on streptavidin.

  • Analysis: Collect the eluted proteins for downstream analysis, such as Western blotting or mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and a conceptual signaling pathway where this compound can be applied.

G cluster_0 Labeling Workflow cluster_1 Pull-Down Workflow Azide-Modified Protein Azide-Modified Protein SPAAC Reaction SPAAC Reaction Azide-Modified Protein->SPAAC Reaction This compound This compound This compound->SPAAC Reaction Biotinylated Protein Biotinylated Protein SPAAC Reaction->Biotinylated Protein Biotinylated Protein in Lysate Biotinylated Protein in Lysate Binding Binding Biotinylated Protein in Lysate->Binding Streptavidin Beads Streptavidin Beads Streptavidin Beads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified Protein Purified Protein Elution->Purified Protein G cluster_0 Metabolic Labeling and Kinase Profiling Azide-Modified Sugar Azide-Modified Sugar Cell Culture Cell Culture Azide-Modified Sugar->Cell Culture Glycoprotein Labeling Glycoprotein Labeling Cell Culture->Glycoprotein Labeling Cell Lysis Cell Lysis Glycoprotein Labeling->Cell Lysis Click Reaction with this compound Click Reaction with this compound Cell Lysis->Click Reaction with this compound Streptavidin Pull-Down Streptavidin Pull-Down Click Reaction with this compound->Streptavidin Pull-Down Mass Spectrometry Mass Spectrometry Streptavidin Pull-Down->Mass Spectrometry Identify Kinases in Glycoprotein Complexes Identify Kinases in Glycoprotein Complexes Mass Spectrometry->Identify Kinases in Glycoprotein Complexes

References

A Comprehensive Technical Guide to the Theoretical Yield of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of biomolecules in complex biological environments with high specificity and efficiency.[1] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it an invaluable tool for in vivo imaging, drug delivery, and the development of novel bioconjugates.[2] This technical guide provides an in-depth analysis of the theoretical and practical aspects influencing the yield of SPAAC reactions, complete with experimental protocols and quantitative data to aid researchers in optimizing their experimental designs.

The driving force behind the SPAAC reaction is the high ring strain of cyclooctyne derivatives, which readily react with azides to form a stable triazole linkage.[1] The reaction is characterized by its high selectivity, proceeding efficiently in aqueous buffers at physiological pH and ambient temperatures, even in the presence of a multitude of other functional groups found in biological systems.[1][2]

Factors Influencing SPAAC Reaction Yield and Rate

The efficiency and yield of SPAAC reactions are governed by a confluence of factors, primarily the intrinsic reactivity of the cyclooctyne and azide partners, as well as the experimental conditions.

Reactant Structure and Reactivity

The structure of the cyclooctyne is the most critical determinant of the SPAAC reaction rate. Increased ring strain generally leads to faster reaction kinetics. A variety of cyclooctyne derivatives have been developed, each with distinct reactivity profiles, stability, and solubility.

  • Dibenzocyclooctynes (DBCO or ADIBO): Known for their high reactivity, making them suitable for applications requiring rapid conjugation.

  • Bicyclo[6.1.0]nonyne (BCN): Offers a good balance of reactivity and stability.

  • Difluorinated Cyclooctynes (DIFO): Exhibit good biocompatibility and are often used in live-cell imaging.

  • Biarylazacyclooctynone (BARAC): A highly reactive cyclooctyne suitable for sensitive biological applications.

The electronic properties of the azide also play a role. Electron-donating groups on the azide can increase the rate of reaction with the cyclooctyne.

Experimental Conditions

Beyond the choice of reactants, the reaction environment significantly impacts the yield and kinetics:

  • Solvent: While SPAAC can be performed in a variety of organic solvents like DMSO and DMF, for biological applications, aqueous buffers such as Phosphate-Buffered Saline (PBS) and HEPES are common. The choice of buffer can influence reaction rates, with HEPES sometimes providing faster kinetics than PBS.

  • pH: The reaction is generally tolerant of a wide pH range (typically 4-10).

  • Temperature: Increasing the temperature generally accelerates the reaction rate. However, for bioconjugation, reactions are often carried out at ambient temperature (e.g., 25°C) or physiological temperature (37°C) to maintain the integrity of the biomolecules.

  • Concentration of Reactants: Higher concentrations of the azide and cyclooctyne will lead to faster reaction rates. In practice, a slight molar excess (typically 1.1 to 5-fold) of one reactant is often used to drive the reaction to completion.

Quantitative Data on SPAAC Reaction Efficiency

The efficiency of SPAAC reactions is typically quantified by the second-order rate constant (k₂), which provides a direct measure of the reaction speed. The following tables summarize key quantitative data for common cyclooctynes and reaction conditions.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DIBOBenzyl Azide~0.3 - 0.7
DBCOBenzyl Azide~0.6 - 1.0
BCNBenzyl Azide~0.06 - 0.1
ADIBOBenzyl Azide~1.0
DIFOBenzyl Azide0.2 - 0.8
BARACBenzyl Azide> 1.0

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

ParameterTypical Value/RangeReference(s)
Typical Yield80 - 99% ("Quantitative")
Typical Reaction Time30 minutes - 24 hours
Optimal Temperature4 - 37 °C
pH Range4 - 10

Detailed Experimental Protocols

This section provides generalized protocols for common applications of SPAAC reactions. Optimization of specific parameters such as reactant concentrations, incubation times, and purification methods may be required for individual experimental systems.

Protocol 1: General Bioconjugation of an Azide-Modified Protein with a DBCO-Functionalized Molecule

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).

    • Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • SPAAC Reaction:

    • Add the desired molar excess of the DBCO-functionalized molecule stock solution to the protein solution. A 2-4 fold molar excess is a common starting point.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to avoid denaturation of the protein.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times as short as 1-2 hours at room temperature may be sufficient depending on the reactants.

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift for the conjugated protein) or mass spectrometry (detecting the increased molecular weight of the conjugate).

  • Purification:

    • Remove unreacted DBCO reagent and byproducts using a suitable method such as size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the successful conjugation and characterize the final product using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Metabolic Labeling of Cellular Glycoproteins and Fluorescence Imaging

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Imaging medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24 to 72 hours to allow for metabolic incorporation of the azido-sugar into glycoproteins.

  • SPAAC Labeling:

    • Wash the cells with PBS to remove unincorporated Ac₄ManNAz.

    • Incubate the cells with the DBCO-conjugated fluorophore (e.g., 10 µM) in culture medium for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.

    • Replace the medium with a suitable imaging medium.

    • Visualize the fluorescently labeled glycoproteins using a fluorescence microscope.

Visualizations of SPAAC Workflows

The following diagrams, generated using Graphviz, illustrate common experimental workflows that utilize SPAAC reactions.

SPAAC_Bioconjugation_Workflow cluster_start Starting Materials cluster_reaction SPAAC Reaction cluster_purification Purification cluster_product Final Product Azide-Modified\nProtein Azide-Modified Protein Mix & Incubate Mix & Incubate Azide-Modified\nProtein->Mix & Incubate DBCO-Functionalized\nMolecule DBCO-Functionalized Molecule DBCO-Functionalized\nMolecule->Mix & Incubate Size-Exclusion\nChromatography Size-Exclusion Chromatography Mix & Incubate->Size-Exclusion\nChromatography Purified\nBioconjugate Purified Bioconjugate Size-Exclusion\nChromatography->Purified\nBioconjugate

Caption: General workflow for protein bioconjugation using SPAAC.

Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_spaac SPAAC Reaction cluster_imaging Analysis Incubate cells with\nAc4ManNAz Incubate cells with Ac4ManNAz Metabolic incorporation\nof azide into glycoproteins Metabolic incorporation of azide into glycoproteins Incubate cells with\nAc4ManNAz->Metabolic incorporation\nof azide into glycoproteins Incubate cells with\nDBCO-Fluorophore Incubate cells with DBCO-Fluorophore Metabolic incorporation\nof azide into glycoproteins->Incubate cells with\nDBCO-Fluorophore Wash cells Wash cells Incubate cells with\nDBCO-Fluorophore->Wash cells Fluorescence Microscopy Fluorescence Microscopy Wash cells->Fluorescence Microscopy

Caption: Workflow for metabolic labeling and imaging of glycoproteins.

ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_drug Drug-Linker Synthesis cluster_spaac SPAAC Conjugation cluster_final Final Product Native Antibody Native Antibody Introduce Azide Handle Introduce Azide Handle Native Antibody->Introduce Azide Handle Azide-Modified Antibody Azide-Modified Antibody Introduce Azide Handle->Azide-Modified Antibody React Azide-Antibody\nwith DBCO-Drug React Azide-Antibody with DBCO-Drug Azide-Modified Antibody->React Azide-Antibody\nwith DBCO-Drug Cytotoxic Drug Cytotoxic Drug DBCO-Linker DBCO-Linker Cytotoxic Drug->DBCO-Linker Couple DBCO-Drug Conjugate DBCO-Drug Conjugate DBCO-Linker->DBCO-Drug Conjugate DBCO-Drug Conjugate->React Azide-Antibody\nwith DBCO-Drug Purified ADC Purified ADC React Azide-Antibody\nwith DBCO-Drug->Purified ADC

Caption: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC.

Conclusion

The Strain-Promoted Azide-Alkyne Cycloaddition reaction is a robust and versatile tool for chemical biology and drug development, consistently delivering high yields of desired bioconjugates under mild, biocompatible conditions. The success of a SPAAC reaction hinges on the careful selection of reactants with optimal reactivity and the fine-tuning of experimental parameters. By understanding the factors that influence reaction kinetics and yields, and by following well-defined experimental protocols, researchers can effectively harness the power of SPAAC for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics.

References

The Rise of BCN: A Technical Guide to a Bioorthogonal Chemistry Powerhouse

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the advent of bioorthogonal chemistry has been a watershed moment, enabling the precise and efficient labeling of biomolecules in their native environments. Among the key players in this chemical biology revolution are bicyclo[6.1.0]nonyne (BCN) reagents. Their unique strained alkyne structure facilitates rapid and specific reactions with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This technical guide provides an in-depth exploration of the discovery, development, and application of BCN reagents, offering researchers a comprehensive resource for harnessing their potential in drug development and beyond.

A Historical Perspective: The Quest for a Copper-Free Click Reaction

The development of BCN reagents was born out of the need for a biocompatible alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While revolutionary, the cytotoxicity of copper limited the application of CuAAC in living systems. This spurred the development of strain-promoted cycloadditions, where the high ring strain of a cyclooctyne drives the reaction with an azide without the need for a metal catalyst. BCN emerged as a highly promising scaffold due to its significant ring strain, leading to favorable reaction kinetics, coupled with its relative stability and synthetic accessibility.[1] The pioneering work in bioorthogonal chemistry, notably by Carolyn Bertozzi and her colleagues, laid the foundation for the development and widespread adoption of reagents like BCN.[2][3]

Quantitative Data on BCN Reagents

The efficacy of BCN reagents in bioconjugation is underpinned by their favorable reaction kinetics and stability. The following tables summarize key quantitative data for BCN and its reactions.

BCN Diastereomer Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Notes
endo-BCN0.29Slightly more reactive than the exo diastereomer.[4]
exo-BCN0.19Synthesis of BCN typically yields an approximate 5:3 ratio of exo to endo diastereomers.

Table 1: Reactivity of BCN Diastereomers in SPAAC. The data highlights the comparable, yet distinct, reactivity of the two common diastereomers of BCN.

Cyclooctyne Second-Order Rate Constant (k₂) with Azides (M⁻¹s⁻¹) Key Characteristics
BCN0.14 - 0.75 (with aromatic azides)Good balance of reactivity and stability; smaller and more hydrophilic than DBCO.
DBCO (Dibenzocyclooctyne)~2.3 (with aromatic azides)Generally faster reaction kinetics than BCN.
DIFO (Difluorinated Cyclooctyne)~0.076Slower kinetics compared to BCN and DBCO.

Table 2: Comparative Kinetics of Common Cyclooctynes in SPAAC. This table provides a comparative overview of the reaction rates of BCN against other widely used cyclooctynes.

Linkage Type Stability in Biological Media Application Notes
Amide Linkage (e.g., from BCN-acid)High stabilityRecommended for applications requiring long-term stability of the conjugate.
Carbamate Linkage (e.g., from BCN-alcohol)Prone to hydrolysisMay be less suitable for applications requiring prolonged incubation but could be advantageous in prodrug design.

Table 3: Stability of BCN Linkages. The choice of linkage chemistry for attaching BCN to a molecule of interest significantly impacts the stability of the final conjugate.

Key Experimental Protocols

Harnessing the power of BCN reagents requires robust and reproducible experimental procedures. The following sections provide detailed methodologies for the synthesis of a key BCN intermediate and its application in protein labeling.

Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid (anti-BCN-COOH)

This protocol outlines a three-step synthesis of anti-BCN-COOH, a versatile precursor for various BCN reagents, with a reported overall yield of 32% starting from 1,5-cyclooctadiene.

Materials:

  • 1,5-Cyclooctadiene

  • Chloroform

  • Elemental Bromine

  • Dry Tetrahydrofuran (THF)

  • Potassium tert-butoxide in THF

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Sodium thiosulfate

Procedure:

  • Bromination of anti-bicyclo[6.1.0]nonene carboxylic acid:

    • Dissolve anti-bicyclo[6.1.0]nonene carboxylic acid (1 equivalent) in chloroform and cool to 0°C.

    • Slowly add a solution of elemental bromine (1 equivalent) in chloroform dropwise over 30 minutes.

    • Stir the reaction for an additional 15 minutes.

    • Quench the reaction by adding 1 M sodium thiosulfate.

    • Separate the organic phase, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the dibromo derivative.

  • Synthesis of anti-BCN-COOH from the dibromo derivative:

    • Dissolve the dibromo derivative (1 equivalent) in dry THF.

    • Add this solution to a solution of potassium tert-butoxide in THF (4.8 equivalents).

    • Stir the mixture overnight at room temperature.

    • Evaporate the solvent and dissolve the resulting solid in diethyl ether.

    • Acidify the aqueous phase with 1 M HCl and extract with diethyl ether.

    • Combine the organic phases, dry over MgSO₄, and evaporate to yield crude anti-BCN-COOH.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

Protein Labeling with BCN-NHS Ester

This protocol describes a general procedure for labeling a protein with a BCN-N-hydroxysuccinimide (NHS) ester, a common method for introducing the BCN moiety onto proteins for subsequent SPAAC reactions.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Solution (1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • BCN-NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of BCN-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Labeling Reaction:

    • Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept low (ideally below 20%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., 10 µL of 100 mM Tris) to react with any unreacted BCN-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted BCN-NHS ester and other small molecules using a desalting column.

  • Storage:

    • The BCN-functionalized protein can be stored at -20°C for several months.

Visualizing BCN in Action: Workflows and Reactions

Graphical representations of experimental workflows and chemical reactions are invaluable for understanding complex processes. The following diagrams, generated using the DOT language, illustrate key applications of BCN reagents.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC_Reaction cluster_reactants Reactants cluster_product Product BCN BCN Reagent (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole SPAAC Azide Azide-modified Molecule Azide->Triazole

The SPAAC reaction between a BCN reagent and an azide.
Workflow for Antibody-Drug Conjugate (ADC) Development using BCN

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Bioconjugation cluster_analysis Analysis & Purification mAb Monoclonal Antibody (mAb) Azide_mAb Azide-modified mAb mAb->Azide_mAb Introduce Azide ADC Antibody-Drug Conjugate (ADC) Azide_mAb->ADC SPAAC BCN_Linker BCN-Linker BCN_Payload BCN-Linker-Payload BCN_Linker->BCN_Payload Payload Cytotoxic Payload Payload->BCN_Payload Conjugation BCN_Payload->ADC Purification Purification ADC->Purification Characterization Characterization (e.g., DAR) Purification->Characterization

A generalized workflow for developing ADCs using BCN-mediated SPAAC.
General Protein Labeling Workflow

Protein_Labeling_Workflow Protein Target Protein Labeled_Protein BCN-labeled Protein Protein->Labeled_Protein Amine Labeling BCN_NHS BCN-NHS Ester BCN_NHS->Labeled_Protein Purification Purification (Desalting) Labeled_Protein->Purification Final_Conjugate Final Labeled Protein Conjugate Purification->Final_Conjugate SPAAC Azide_Probe Azide-functionalized Probe (e.g., Fluorophore) Azide_Probe->Final_Conjugate

Workflow for labeling a target protein using a BCN-NHS ester and an azide probe.

Conclusion

BCN reagents have firmly established themselves as indispensable tools in the chemical biologist's and drug developer's toolbox. Their favorable kinetics, stability, and biocompatibility have enabled a wide range of applications, from fundamental studies of biological processes to the development of next-generation therapeutics like ADCs. As research continues to push the boundaries of what is possible in living systems, the versatility and robustness of BCN reagents will undoubtedly continue to fuel innovation and discovery. This guide provides a solid foundation for researchers looking to incorporate these powerful reagents into their work, offering the necessary data, protocols, and conceptual frameworks to do so effectively.

References

Methodological & Application

Application Notes and Protocols for Affinity Purification of Proteins using endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise isolation and analysis of specific proteins from complex biological mixtures are fundamental to proteomics, drug discovery, and molecular biology. The use of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), in conjunction with the high-affinity biotin-streptavidin interaction, offers a powerful and versatile platform for protein purification. This application note provides a detailed protocol for the affinity purification of azide-modified proteins using the heterobifunctional linker, endo-BCN-PEG2-Biotin.

The this compound reagent facilitates the covalent labeling of azide-containing proteins through a copper-free click chemistry reaction.[1] The bicyclo[6.1.0]nonyne (BCN) group reacts specifically with azides, while the biotin moiety allows for strong and selective capture by streptavidin-functionalized resins.[1] A polyethylene glycol (PEG2) spacer enhances the solubility of the reagent and reduces steric hindrance, ensuring efficient conjugation and subsequent binding to streptavidin.[1] This methodology enables the robust purification of target proteins for downstream applications such as mass spectrometry, Western blotting, and functional assays.

Principle of the Method

The affinity purification process using this compound involves a two-stage process. First, an azide-modified protein of interest is covalently labeled with this compound via a SPAAC reaction. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological lysates without interfering with native biochemical processes.

Following the biotinylation step, the protein lysate is incubated with streptavidin-coated agarose or magnetic beads. The extremely high affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) ensures the efficient and selective capture of the biotinylated protein complexes.[2] Unbound proteins are then removed through a series of stringent wash steps. Finally, the purified protein is eluted from the streptavidin support. Due to the strength of the biotin-streptavidin interaction, elution often requires denaturing conditions.

Materials and Equipment

Reagents
  • This compound

  • Azide-modified protein sample (e.g., cell lysate containing a metabolically or enzymatically azide-labeled protein)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer 2 (e.g., High-salt buffer, 1 M NaCl in PBS)

  • Elution Buffer (e.g., 8 M Guanidine HCl, pH 1.5 or SDS-PAGE loading buffer)

  • Neutralization Buffer (if using denaturing elution for downstream applications that require neutral pH)

  • Protein quantitation assay (e.g., BCA assay)

Equipment
  • Microcentrifuge

  • Vortex mixer

  • End-over-end rotator

  • Magnetic rack (for magnetic beads) or columns (for agarose resin)

  • Standard laboratory glassware and plasticware

  • SDS-PAGE and Western blotting apparatus

Experimental Protocols

Part 1: Labeling of Azide-Modified Proteins with this compound (SPAAC Reaction)

This protocol assumes the starting material is a protein lysate containing an azide-modified protein of interest.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

    • Ensure the protein lysate has been clarified by centrifugation to remove cellular debris.

  • SPAAC Labeling Reaction:

    • Thaw the this compound stock solution.

    • In a microcentrifuge tube, add the protein lysate.

    • Add the this compound stock solution to the lysate to a final concentration of 100-250 µM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle rotation.

Part 2: Affinity Purification of Biotinylated Proteins
  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads (magnetic or agarose) by vortexing.

    • Transfer the required amount of bead slurry to a new microcentrifuge tube.

    • Wash the beads by adding 1 mL of Wash Buffer 1, vortexing briefly, and then separating the beads from the buffer (using a magnetic rack or centrifugation). Repeat this wash step twice.

  • Binding of Biotinylated Protein to Streptavidin Beads:

    • Add the protein lysate containing the biotinylated protein from Part 1 to the washed streptavidin beads.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with end-over-end rotation to allow for the binding of the biotinylated protein to the streptavidin.

  • Washing:

    • Separate the beads from the lysate. Collect the supernatant (flow-through) for analysis if desired.

    • Wash the beads three times with 1 mL of Wash Buffer 1.

    • Wash the beads twice with 1 mL of Wash Buffer 2 (high-salt buffer) to remove non-specifically bound proteins.

    • Wash the beads once with 1 mL of PBS to remove residual high-salt buffer.

  • Elution:

    • To elute the purified protein, add an appropriate volume of Elution Buffer (e.g., 2x SDS-PAGE loading buffer for direct analysis by Western blot, or 8 M Guanidine HCl for other applications).

    • Incubate the beads with the Elution Buffer for 10 minutes at 95°C (for SDS-PAGE buffer) or with shaking at room temperature (for Guanidine HCl).

    • Separate the beads and collect the supernatant containing the eluted, purified protein.

Data Presentation

The following tables present illustrative quantitative data from a typical affinity purification experiment using this compound.

Table 1: Protein Concentration at Various Stages of Purification

StepSample Volume (µL)Protein Concentration (µg/µL)Total Protein (µg)
Initial Lysate10005.05000
Flow-through10004.84800
Final Eluate1001.5150

Table 2: Fold Purification of a Target Protein

SampleTotal Protein (µg)Target Protein Amount (arbitrary units)Specific Activity (units/µg)Purification (Fold)Yield (%)
Initial Lysate500010000.21100
Final Eluate1507505.02575

Visualization of Experimental Workflow

G cluster_0 Protein Labeling cluster_1 Affinity Purification cluster_2 Analysis AzideProtein Azide-Modified Protein LabeledProtein Biotinylated Protein Complex AzideProtein->LabeledProtein SPAAC Reaction BCNBiotin This compound BCNBiotin->LabeledProtein Binding Binding LabeledProtein->Binding Incubate with Streptavidin Beads StreptavidinBeads Streptavidin Beads Washing Washing Binding->Washing Remove unbound proteins Elution Elution Washing->Elution Isolate bound complex Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Elution->Analysis Eluted Purified Protein

Caption: Workflow for affinity purification using this compound.

Troubleshooting

IssuePossible CauseRecommendation
Low Yield of Purified Protein Inefficient SPAAC labelingOptimize labeling conditions (reagent concentration, incubation time).
Incomplete binding to streptavidin beadsIncrease incubation time for binding; ensure adequate mixing.
Harsh washing stepsReduce the stringency of wash buffers or the number of washes.
High Background/Non-specific Binding Insufficient washingIncrease the number of washes or the salt/detergent concentration in wash buffers.
Non-specific binding to beadsInclude a pre-clearing step by incubating the lysate with unconjugated beads before adding streptavidin beads.
Protein Degradation Protease activityEnsure protease inhibitors are fresh and used at the recommended concentration throughout the procedure. Keep samples on ice.

Conclusion

The use of this compound provides a robust and efficient method for the affinity purification of azide-modified proteins. The copper-free nature of the SPAAC reaction preserves the integrity of biological samples, and the high affinity of the biotin-streptavidin interaction allows for stringent washing conditions and high purity of the final product. This protocol can be adapted for a wide range of applications in proteomics and drug development, enabling the selective enrichment and analysis of proteins of interest from complex biological systems.

References

Application Notes: A Step-by-Step Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent ligation of molecules in complex biological environments.[1] This reaction is a type of bioorthogonal chemistry, meaning it can proceed within living systems without interfering with native biochemical processes.[2] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is necessary for the conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3]

At the heart of this technology are strained cyclooctynes, with Bicyclo[6.1.0]nonyne (BCN) being one of the most commonly used.[4] BCN's high ring strain is the driving force for its rapid reaction with azide-functionalized molecules to form a stable triazole linkage. BCN is synthesized as two diastereomers: endo-BCN and exo-BCN. The endo isomer is often preferred in bioorthogonal applications as it is slightly more reactive and more commercially available than the exo form.

Key Features of SPAAC with endo-BCN:

  • Biocompatibility: The reaction is catalyst-free, making it ideal for in vivo applications and modifying sensitive biomolecules.

  • High Selectivity: The BCN group reacts specifically and efficiently with azides, even in the presence of other functional groups found in biological samples.

  • Mild Reaction Conditions: The cycloaddition proceeds efficiently in aqueous buffers, at physiological pH, and at ambient or low temperatures.

  • High Stability: The resulting triazole linkage is chemically stable, as are the azide and BCN precursors.

  • Excellent Kinetics: The reaction occurs rapidly, typically leading to high yields of the conjugated product in a short time.

Reaction Mechanism and Kinetics

The SPAAC reaction is a [3+2] dipolar cycloaddition between the 1,3-dipole of the azide and the strained alkyne (dipolarophile) of the BCN molecule. The significant ring strain (~18 kcal/mol) in the BCN structure lowers the activation energy, allowing the reaction to proceed spontaneously.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Azide Molecule-N₃ (Azide) Triazole Stable Triazole Linkage Azide->Triazole + BCN endo-BCN-Molecule (Strained Alkyne) BCN->Triazole

Caption: SPAAC reaction between an azide and endo-BCN.

The reactivity of BCN is quantified by its second-order rate constant (k₂). The endo isomer of BCN exhibits slightly higher reactivity compared to the exo isomer.

Data Presentation: Reaction Kinetics

CyclooctyneAzideSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-BCN Benzyl AzideCD₃CN/D₂O (1:2)0.29
exo-BCN Benzyl AzideCD₃CN/D₂O (1:2)0.19
Table 1: Comparison of second-order rate constants for the SPAAC reaction of BCN diastereomers with benzyl azide.

Experimental Protocols

This section provides a general protocol for conjugating an azide-modified biomolecule (e.g., a protein) with an endo-BCN-functionalized molecule. Parameters such as concentration and incubation time may require optimization for specific applications.

Materials and Reagents:

  • Azide-modified biomolecule (e.g., Protein-N₃)

  • endo-BCN reagent (e.g., endo-BCN-PEG4-NHS ester for amine labeling, or other functionalized BCN)

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (if using NHS ester chemistry).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification tools: Spin desalting columns, Size-Exclusion Chromatography (SEC), or Dialysis equipment.

Protocol for a Two-Step Conjugation (Antibody Example):

This protocol first involves "arming" an antibody with BCN, followed by the SPAAC reaction with an azide-modified molecule.

Part A: Antibody Activation with endo-BCN-NHS Ester

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer (PBS, pH 7.2-7.4) to a concentration of 1-5 mg/mL.

    • If the antibody buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column or dialysis.

  • BCN Reagent Preparation:

    • Allow the vial of endo-BCN-NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

  • Arming Reaction:

    • Add a 10- to 30-fold molar excess of the endo-BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20% to maintain protein stability.

    • Incubate the reaction for 60 minutes at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

    • Remove excess, unreacted endo-BCN-NHS ester using a spin desalting column or dialysis against the reaction buffer. The BCN-functionalized antibody can be stored at -20°C for several months.

Part B: SPAAC Reaction

  • Reactant Preparation:

    • Prepare the azide-modified molecule of interest in a compatible solvent (e.g., DMSO or PBS).

  • SPAAC Conjugation:

    • Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-armed antibody solution. A 2-4 fold molar excess is a common starting point.

    • Gently mix the components.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times can be shorter; in some cases, 2 hours at room temperature is sufficient.

  • Monitoring the Reaction:

    • SDS-PAGE: A noticeable band shift may be observed for the conjugated protein compared to the unmodified protein.

    • Mass Spectrometry (e.g., ESI-MS): Aliquots can be analyzed to confirm the formation of the conjugate by observing its increased molecular weight.

  • Final Purification:

    • Once the reaction is complete, purify the final conjugate to remove excess azide-reagent and any byproducts using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

Experimental_Workflow General Experimental Workflow for SPAAC cluster_prep cluster_reaction cluster_analysis Prep_Azide Prepare Azide-Molecule (e.g., in DMSO) Mix Mix Reactants (2-5x molar excess of azide) Prep_Azide->Mix Prep_BCN Prepare endo-BCN-Molecule (e.g., Protein in PBS) Prep_BCN->Mix Incubate Incubate (4-12h at RT or 12-24h at 4°C) Mix->Incubate Monitor Monitor Progress (SDS-PAGE, Mass Spec) Incubate->Monitor Purify Purify Conjugate (SEC, Dialysis) Monitor->Purify Final_Product Final Conjugated Product Purify->Final_Product

Caption: A typical workflow for SPAAC bioconjugation.

Applications

The versatility and biocompatibility of SPAAC with endo-BCN have led to its widespread adoption in various scientific fields.

  • Bioconjugation and Labeling: BCN reagents are extensively used to label biomolecules such as proteins, peptides, and nucleic acids for downstream applications.

  • Drug Development: This chemistry is integral to the synthesis of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

  • Imaging and Diagnostics: By conjugating biomolecules with imaging agents (e.g., fluorescent dyes, quantum dots), researchers can visualize and track cellular processes and develop new diagnostic tools.

References

Application Notes: High-Efficiency Biotinylation of Nucleic Acids using endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a wide array of applications in molecular biology, diagnostics, and drug development. Biotinylation, the attachment of biotin to a molecule, is a particularly powerful tool due to the high-affinity and specific interaction between biotin and streptavidin.[1] This interaction can be exploited for the detection, purification, and immobilization of nucleic acids.[2][3]

This document provides detailed application notes and protocols for the biotinylation of azide-modified nucleic acids using endo-BCN-PEG2-Biotin. This method utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that offers significant advantages over traditional copper-catalyzed methods.[4] SPAAC is a bioorthogonal reaction, meaning it can proceed within a complex biological milieu without interfering with native biochemical processes.[5] The reaction is driven by the ring strain of the bicyclo[6.1.0]nonyne (BCN) moiety, allowing for a rapid and specific reaction with an azide-functionalized molecule to form a stable triazole linkage without the need for a cytotoxic copper(I) catalyst.

The this compound reagent is a heterobifunctional linker composed of three key components:

  • endo-BCN group: A strained cyclooctyne that enables rapid and efficient copper-free click chemistry with azide-modified biomolecules.

  • PEG2 spacer: A short polyethylene glycol linker that enhances solubility, reduces steric hindrance, and increases the flexibility of the molecule.

  • Biotin moiety: A high-affinity ligand for streptavidin and avidin, enabling robust detection and purification.

Key Applications

  • Affinity Purification: Isolation of specific DNA or RNA sequences from complex mixtures using streptavidin-coated beads.

  • Detection Assays: Development of sensitive diagnostic assays, such as in situ hybridization (ISH), using fluorescently labeled or enzyme-conjugated streptavidin.

  • Immobilization: Attachment of nucleic acids to solid surfaces for microarray analysis or biosensor development.

  • Nucleic Acid-Protein Interaction Studies: Pull-down assays to identify and study proteins that bind to specific DNA or RNA sequences.

Principle of the Method

The workflow for biotinylating nucleic acids with this compound involves two main steps:

  • Incorporation of an Azide Moiety: An azide-functionalized nucleoside triphosphate is incorporated into the nucleic acid of interest. This can be achieved through various methods, including:

    • Polymerase Chain Reaction (PCR): Using primers or dNTPs modified with an azide group.

    • In Vitro Transcription: Incorporating an azide-modified ribonucleotide during RNA synthesis.

    • Metabolic Labeling: Introducing an azide-modified nucleoside analog to cells, which is then incorporated into newly synthesized nucleic acids by cellular machinery.

    • Terminal deoxynucleotidyl Transferase (TdT) Labeling: Adding an azide-modified nucleotide to the 3'-terminus of DNA fragments.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified nucleic acid is then reacted with this compound. The strained BCN ring rapidly and specifically reacts with the azide group, forming a stable covalent bond and attaching the biotin label.

Workflow and Signaling Pathway Diagrams

G cluster_0 Step 1: Incorporation of Azide Moiety cluster_1 Step 2: SPAAC Reaction cluster_2 Downstream Applications Azide_NTP Azide-Modified Nucleoside Triphosphate Polymerase Polymerase (e.g., Taq, T7) Azide_NTP->Polymerase Nucleic_Acid DNA or RNA Template/Primer Nucleic_Acid->Polymerase Azide_NA Azide-Modified Nucleic Acid Polymerase->Azide_NA Enzymatic Incorporation Biotinylated_NA Biotinylated Nucleic Acid Azide_NA->Biotinylated_NA BCN_Biotin This compound BCN_Biotin->Biotinylated_NA Copper-Free Click Chemistry Streptavidin Streptavidin (e.g., on beads or conjugated to a fluorophore) Biotinylated_NA->Streptavidin High-Affinity Binding Detection Detection/ Purification Streptavidin->Detection

Caption: Experimental workflow for nucleic acid labeling.

Caption: SPAAC reaction mechanism.

Quantitative Data

The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry depends on the specific application. The following table provides a comparison of key performance metrics.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN
Reaction Principle Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.Catalyst-free cycloaddition between a strained cyclooctyne (BCN) and an azide.
Reaction Kinetics Generally very fast, with reaction times ranging from minutes to a few hours.Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹.
Reaction Yield Typically provides quantitative or near-quantitative yields.Can achieve high, often near-quantitative, yields.
Biocompatibility The copper catalyst is cytotoxic, limiting in vivo applications.Excellent biocompatibility due to the absence of a toxic catalyst, making it suitable for live-cell and in vivo studies.
Side Reactions Minimal side reactions with biomolecules.The BCN moiety can show some reactivity towards thiols (cysteine residues).
Signal-to-Noise Ratio Can provide a high signal-to-noise ratio with optimized protocols.Potential for non-specific reactions with thiols can sometimes lead to a lower signal-to-noise ratio in complex biological samples.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Oligonucleotides with this compound

This protocol describes the labeling of a pre-synthesized or purchased azide-modified DNA or RNA oligonucleotide.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Nuclease-free water

  • DMSO (anhydrous)

  • 1 M TEAA (triethylammonium acetate) buffer, pH 7.0

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mM.

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide with the this compound stock solution. A slight excess (1.5-2 equivalents) of the this compound is recommended to drive the reaction to completion.

    • The final concentration of each reactant should typically be in the range of 50-500 µM.

    • If necessary, add a co-solvent like DMSO to ensure solubility, keeping the final percentage of the organic solvent as low as possible.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically based on the specific reactants. Protect the reaction from light if either of the molecules is light-sensitive.

  • Purification of the Biotinylated Oligonucleotide (Optional but Recommended):

    • The biotinylated oligonucleotide can be purified from unreacted this compound using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Protocol 2: Affinity Purification of Biotinylated Nucleic Acids using Streptavidin-Coated Magnetic Beads

This protocol describes the capture of biotinylated DNA or RNA for purification or pull-down assays.

Materials:

  • Biotinylated nucleic acid sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA for nucleic acids)

  • Elution Buffer (e.g., 10 mM EDTA pH 8.2 with 95% formamide, or 0.1% SDS)

  • Magnetic separation rack

Procedure:

  • Bead Preparation:

    • Vortex the streptavidin magnetic beads to fully resuspend them.

    • Transfer the desired volume of beads to a new microcentrifuge tube.

    • Place the tube on the magnetic rack to pellet the beads, then carefully remove and discard the supernatant.

    • Wash the beads by resuspending them in an equal volume of Binding/Wash Buffer. Pellet the beads on the magnetic rack and discard the supernatant. Repeat this wash step for a total of three washes.

  • Binding of Biotinylated Nucleic Acid:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated nucleic acid sample to the bead suspension.

    • Incubate for 15-30 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound molecules.

  • Elution (Optional):

    • To elute the captured nucleic acid, resuspend the beads in Elution Buffer.

    • Incubate at 65°C for 5 minutes or 90°C for 2 minutes to disrupt the biotin-streptavidin interaction.

    • Pellet the beads on the magnetic rack and collect the supernatant containing the eluted nucleic acid. Note that this elution method is denaturing.

Protocol 3: Fluorescent Detection of Biotinylated Nucleic Acids

This protocol provides a general guideline for the fluorescent detection of immobilized biotinylated nucleic acids (e.g., in FISH or on a membrane).

Materials:

  • Immobilized biotinylated nucleic acid

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium (for microscopy)

Procedure:

  • Blocking:

    • Incubate the sample with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Streptavidin Incubation:

    • Dilute the fluorescently labeled streptavidin in blocking buffer to the manufacturer's recommended concentration.

    • Incubate the sample with the diluted streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the sample three times with wash buffer for 5 minutes each to remove unbound streptavidin.

  • Visualization:

    • For microscopy, mount the sample with an appropriate mounting medium.

    • Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Degraded this compound: Strained cyclooctynes can be unstable with prolonged storage or exposure to acidic conditions.Use fresh reagent. Store the stock solution at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Steric Hindrance: Bulky groups near the azide or BCN moiety can impede the reaction.If possible, design the azide-modified nucleic acid with a longer linker between the azide and the nucleic acid backbone.
Solubility Issues: Poor solubility of reactants in the reaction buffer.Add a small amount of a water-miscible organic solvent like DMSO or DMF to the reaction mixture.
Incorrect Stoichiometry: Insufficient amount of the this compound reagent.Use a 1.5 to 5-fold molar excess of the this compound.
High Background in Downstream Applications Non-specific Binding: Inadequate blocking or washing during purification or detection steps.Increase the blocking time and/or the number of wash steps. Optimize the composition of the blocking and wash buffers (e.g., by increasing the salt or detergent concentration).
Off-target Reactions: The BCN moiety can react with thiols.For applications with proteins, consider adding a low concentration of β-mercaptoethanol (1-10 mM) to the reaction to protect cysteine residues.
No or Weak Signal in Detection Assays Inefficient Labeling: See "Low Labeling Efficiency" above.Optimize the labeling reaction conditions.
Low Abundance of Target: The target nucleic acid is present at very low concentrations.Consider using an amplification step (e.g., PCR) before labeling, or an signal amplification strategy during detection.
Photobleaching of Fluorophore: Excessive exposure to excitation light.Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium.

References

Application Notes and Protocols: Functionalizing Nanoparticles with endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostic tools, and novel research reagents. This document provides a detailed protocol for the surface modification of nanoparticles using endo-BCN-PEG2-Biotin. This heterobifunctional linker offers a powerful combination of functionalities:

  • Biotin: Enables strong and specific binding to avidin or streptavidin, which can be used for purification, immobilization, or as a primary targeting ligand.[1] The avidin-biotin interaction is one of the strongest non-covalent bonds known in nature.[1][2]

  • PEG2 Linker: A short, hydrophilic polyethylene glycol spacer that enhances water solubility and reduces steric hindrance, ensuring that both the biotin and BCN moieties are accessible for subsequent reactions. PEGylation is a well-established method to improve the biocompatibility of nanoparticles and can help avoid premature clearance by the immune system.[3][4]

  • endo-BCN (Bicyclononyne): A strained alkyne that allows for highly efficient and specific covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bio-orthogonal, meaning it can proceed under mild, physiological conditions without interfering with biological processes, and importantly, it is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click reactions.

This dual functionality allows for a multi-step, modular approach. First, the nanoparticle is functionalized with the BCN-PEG-Biotin linker. Subsequently, a second molecule of interest (e.g., a therapeutic agent, a targeting antibody, or a fluorescent dye) modified with an azide group can be "clicked" onto the BCN group.

Experimental Overview and Workflow

The overall process involves two main stages: initial nanoparticle functionalization and the subsequent SPAAC conjugation. This workflow enables the creation of highly specific and multi-functional nanoparticle constructs.

G cluster_0 Stage 1: Nanoparticle Functionalization cluster_1 Stage 2: SPAAC 'Click' Conjugation NP Bare Nanoparticle (e.g., AuNP) Incubate Incubation (Thiol-Au Chemistry) NP->Incubate Linker This compound-SH Linker->Incubate Wash1 Purification (Centrifugation) Incubate->Wash1 FuncNP BCN-Biotin-NP Wash1->FuncNP Char1 Characterization 1 (DLS, Zeta, TGA) FuncNP->Char1 SPAAC SPAAC Reaction (Click Chemistry) FuncNP->SPAAC Azide Azide-Modified Molecule (e.g., Azide-Fluor 488) Azide->SPAAC Wash2 Purification (Size Exclusion) SPAAC->Wash2 FinalNP Final Conjugate (Fluor-BCN-Biotin-NP) Wash2->FinalNP Char2 Characterization 2 (Spectroscopy, DLS) FinalNP->Char2

Figure 1. Experimental workflow for nanoparticle functionalization and subsequent SPAAC conjugation.

Protocol 1: Functionalization of Gold Nanoparticles

This protocol describes the attachment of a thiol-modified this compound linker to the surface of citrate-stabilized gold nanoparticles (AuNPs). The strong affinity of sulfur for gold forms a stable dative bond.

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs, e.g., 20 nm) in citrate buffer

  • Thiol-endo-BCN-PEG2-Biotin (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Tween® 20

  • Microcentrifuge tubes

  • Benchtop microcentrifuge

Procedure:

  • Nanoparticle Preparation: Place 1 mL of the stock AuNP solution into a microcentrifuge tube.

  • Linker Addition: Add the Thiol-endo-BCN-PEG2-Biotin solution to the AuNPs at a final concentration of 4 µM. This represents a significant molar excess to facilitate surface coating.

  • Incubation: Incubate the mixture for 1 hour at room temperature with gentle rocking or orbital shaking to facilitate the thiol-gold bond formation.

  • Buffer Addition & Salting: Add a buffer solution containing PBS, BSA, and Tween® 20 to the mixture. A typical final concentration would be 10 mM phosphate, 0.1% BSA, and 0.02% Tween® 20. This step helps to passivate any remaining bare surface on the nanoparticle and prevent aggregation.

  • Stabilization: After an additional hour of incubation, slowly add NaCl solution to a final concentration of 0.1 M - 0.3 M. This "salting" step helps to drive the adsorption of the thiol linkers onto the gold surface.

  • Purification: The functionalized nanoparticles must be purified to remove excess, unbound linker molecules.

    • Centrifuge the solution for 30 minutes at a speed appropriate for the nanoparticle size (e.g., 12,000 x g for 20 nm AuNPs).

    • Carefully remove the supernatant, which contains the unbound linker.

    • Resuspend the nanoparticle pellet in 1 mL of PBS buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess reagents.

  • Final Resuspension: After the final wash, resuspend the purified BCN-Biotin functionalized nanoparticles in a buffer of choice (e.g., PBS) to the desired concentration. Store at 4°C.

Protocol 2: SPAAC Conjugation with an Azide-Modified Fluorophore

This protocol details the "clicking" of an azide-containing molecule (e.g., Azide-Fluor 488) onto the BCN-functionalized nanoparticles.

Materials:

  • Purified BCN-Biotin functionalized nanoparticles (from Protocol 1)

  • Azide-Fluor 488 (or other azide-modified molecule of interest) dissolved in DMSO

  • PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) column or centrifugal filtration units (e.g., Amicon® Ultra) appropriate for the nanoparticle size.

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine 500 µL of the BCN-Biotin functionalized nanoparticle solution with the Azide-Fluor 488 solution. A 10-50 fold molar excess of the azide compound relative to the estimated number of BCN sites is recommended to ensure complete reaction.

  • SPAAC Reaction: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For some less reactive cyclooctynes, longer incubation times (up to 6 hours or overnight) may be necessary.

  • Purification: Remove the excess, unreacted Azide-Fluor 488.

    • Option A (Centrifugal Filtration): Use a centrifugal filter unit with a molecular weight cutoff (MWCO) significantly lower than the nanoparticle construct. Add the reaction mixture to the filter unit, add 400 µL of PBS, and centrifuge according to the manufacturer's instructions. Discard the flow-through. Repeat the wash process 3-4 times.

    • Option B (SEC): Pass the reaction mixture through a size exclusion chromatography column. The larger nanoparticles will elute first, separating from the smaller, unreacted azide molecules.

  • Final Product: Collect the purified, fluorescently labeled nanoparticles. Confirm successful conjugation by measuring the fluorescence of the solution. Store at 4°C, protected from light.

Characterization and Data

Thorough characterization at each stage is essential to confirm successful functionalization. Key techniques include Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and polydispersity, Zeta Potential to measure surface charge, and Thermogravimetric Analysis (TGA) to quantify the amount of organic coating.

Logical Diagram for Characterization

This diagram illustrates the expected changes in nanoparticle properties after each functionalization step.

G cluster_0 Initial State cluster_1 After Protocol 1 cluster_2 After Protocol 2 BareNP Bare Nanoparticle (e.g., Citrate-AuNP) FuncNP BCN-Biotin-NP BareNP->FuncNP Functionalization (Size ↑, Charge → Neutral) FinalNP Final Conjugate FuncNP->FinalNP SPAAC Conjugation (Size ↑ slightly)

Figure 2. Expected changes in nanoparticle properties during functionalization.
Quantitative Data Summary

The following tables present representative data obtained from the characterization of 20 nm gold nanoparticles throughout the functionalization process.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Sample Mean Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Bare AuNP (Citrate) 21.5 ± 0.4 0.15 -45.2 ± 2.1
BCN-Biotin-AuNP 32.8 ± 0.6 0.19 -15.7 ± 1.8

| Final Conjugate (Fluor-488) | 35.1 ± 0.5 | 0.21 | -16.1 ± 2.3 |

The increase in hydrodynamic diameter after functionalization confirms the successful coating of the nanoparticle surface. The shift in zeta potential from highly negative towards neutral is characteristic of the displacement of negatively charged citrate ions by the larger, less charged BCN-PEG-Biotin linker.

Table 2: Quantification of Surface Coating via Thermogravimetric Analysis (TGA)

Sample Mass Loss (%) Description
Bare AuNP (Citrate) ~1-2% Corresponds to the citrate stabilizing layer.

| BCN-Biotin-AuNP | 8.9% | Increased mass loss indicates the presence of the much larger organic BCN-PEG-Biotin linker on the surface. |

TGA measures the weight change of a sample as it is heated. The mass loss in the 200-600°C range corresponds to the decomposition of the organic surface coating, providing a quantitative measure of the functionalization efficiency.

Conclusion

The protocols and data presented here provide a comprehensive guide for the successful functionalization of nanoparticles with this compound. This versatile linker system opens up numerous possibilities for creating advanced, multi-functional nanomaterials for applications ranging from targeted drug delivery and molecular imaging to highly sensitive diagnostics. The combination of bio-orthogonal click chemistry and the high-affinity biotin-streptavidin interaction provides a robust and modular platform for innovation in nanotechnology.

References

Application Notes and Protocols for Creating Biotinylated Probes for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved tissue sections or cells. A critical component of a successful ISH experiment is the generation of high-quality, labeled probes. Biotinylation, the process of attaching biotin to a nucleic acid probe, is a widely used non-radioactive labeling method.[1][2] The strong and specific interaction between biotin and avidin or streptavidin, which can be conjugated to reporter molecules like enzymes or fluorophores, provides a versatile and sensitive detection system.[2][3][4]

These application notes provide detailed protocols for creating biotinylated probes for ISH, focusing on three common enzymatic labeling methods: nick translation, Polymerase Chain Reaction (PCR), and random priming. Additionally, guidelines for probe quality control and a summary of key quantitative parameters are presented to assist researchers in optimizing their ISH experiments.

Methods for Biotinylating Probes

The choice of biotinylation method depends on several factors, including the type and amount of starting DNA template, the desired probe length, and the specific application.

Nick Translation

Nick translation is a classic method for labeling double-stranded DNA (dsDNA) probes. It utilizes the coordinated activities of DNase I and DNA Polymerase I. DNase I introduces random single-strand breaks ("nicks") in the DNA backbone, creating free 3'-hydroxyl termini. DNA Polymerase I then adds new nucleotides to the 3' end of the nick while its 5'→3' exonuclease activity removes existing nucleotides, effectively "translating" the nick along the DNA strand. When biotinylated nucleotides (e.g., biotin-16-dUTP) are included in the reaction, they are incorporated into the newly synthesized strand, resulting in a biotin-labeled probe. This method is suitable for labeling larger DNA fragments (>1 kb).

Polymerase Chain Reaction (PCR)

PCR-based labeling is a highly efficient method for generating biotinylated probes from a specific DNA template. This technique involves incorporating biotinylated deoxynucleotide triphosphates (dNTPs) during the PCR amplification process. By substituting a portion of the unlabeled dTTP with biotin-dUTP in the PCR master mix, the resulting amplicons will contain biotin molecules. Alternatively, one or both of the PCR primers can be 5'-end labeled with biotin. PCR labeling is ideal for generating probes when the target sequence is known and primers can be designed.

Random Priming

The random priming method is used to label denatured, single-stranded DNA. It employs a mixture of random oligonucleotides (typically hexamers) that anneal to complementary sequences at multiple sites along the template DNA. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, incorporating biotinylated dNTPs present in the reaction mix. This method is effective for generating uniformly labeled probes from a variety of DNA templates.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different biotinylation methods. These values should be considered as starting points for optimization.

ParameterNick TranslationPCR LabelingRandom Priming
Starting DNA Template 1 µg dsDNA1 ng template DNANanogram amounts of restriction fragments
Biotinylated Nucleotide Biotin-16-dUTPBiotin-11-dUTPBiotin-dUTP
Optimal Probe Size 200-500 bp200-300 bpVaries, depends on template
Labeling Efficiency Every 20th-25th nucleotide modifiedDependent on dTTP:biotin-dUTP ratioHigh incorporation of labeled dNTPs
ReagentNick Translation (per 50 µL reaction)PCR Labeling (per 20 µL reaction)Random Priming (typical reaction)
DNA Template 1 µg1 ng25-100 ng
10x Buffer 5 µL (dNTP Mix)2 µL (Taq Reaction Buffer)2 µL (Labeling Buffer)
Biotin-dNTP Mix Part of 10X dNTP Mix1 µL of 1 mM Biotin-dUTP1 µL (Biotin-dNTP mix)
dNTP Mix (unlabeled) Part of 10X dNTP Mix2 µL of 1 mM dATP, dCTP, dGTP; 1 µL of 1 mM dTTP1 µL (dNTP mix without biotinylated nucleotide)
Enzyme 5 µL (10X Enzyme Mix - DNA Pol I & DNase I)1 U Taq Polymerase1 µL Klenow Fragment
Primers Not applicable1 µL of 10 µM each (Forward & Reverse)1 µL Random Primers
MgCl₂ Included in buffer2 µL of 25 mMIncluded in buffer
Water To 50 µLTo 20 µLTo 20 µL

Experimental Protocols

Protocol 1: Biotinylation by Nick Translation

This protocol is adapted from standard nick translation procedures.

Materials:

  • Double-stranded DNA template (1 µg)

  • 10x Nick Translation Buffer (e.g., 0.5 M Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM β-mercaptoethanol)

  • Biotin-16-dUTP

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • DNase I

  • DNA Polymerase I

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube on ice, combine the following:

    • 1 µg of dsDNA template

    • 5 µL of 10x Nick Translation Buffer

    • Biotin-16-dUTP and dNTPs at the desired ratio (to achieve incorporation every 20-25 nucleotides)

    • Optimal amount of DNase I and DNA Polymerase I (follow manufacturer's recommendations)

    • Nuclease-free water to a final volume of 50 µL.

  • Mix gently and centrifuge briefly.

  • Incubate the reaction at 15°C for 90-120 minutes. For smaller probes required for ISH, the incubation time can be extended.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.

  • (Optional) Purify the biotinylated probe to remove unincorporated nucleotides using ethanol precipitation or a spin column.

  • Assess probe size and labeling efficiency.

Protocol 2: Biotinylation by PCR

This protocol is based on standard PCR labeling methods.

Materials:

  • DNA template (1 ng)

  • Forward and reverse primers (10 µM each)

  • 10x Taq reaction buffer

  • 25 mM MgCl₂

  • dNTP mix (1 mM each of dATP, dCTP, dGTP)

  • 1 mM dTTP

  • 1 mM Biotin-11-dUTP

  • Taq DNA polymerase

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction mix as follows in a PCR tube:

    • 2 µL 10x Taq reaction buffer

    • 2 µL 25 mM MgCl₂

    • 2 µL 1 mM dATP

    • 2 µL 1 mM dCTP

    • 2 µL 1 mM dGTP

    • 1 µL 1 mM dTTP

    • 1 µL 10 µM forward primer

    • 1 µL 10 µM reverse primer

    • 1 ng template DNA

    • 1 U Taq DNA polymerase

    • Nuclease-free water to 19 µL.

  • Add 1 µL of 1 mM Biotin-11-dUTP to the reaction tube. The final concentrations of dTTP and biotin-dUTP can be optimized; a common starting point is a 3:1 ratio of dTTP to biotin-dUTP.

  • Perform PCR amplification using an appropriate cycling protocol. A general protocol is:

    • Initial Denaturation: 94°C for 2 minutes

    • 30-40 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 5°C below primer Tm for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes.

  • (Optional) Purify the biotinylated PCR product to remove unincorporated primers and nucleotides.

  • Analyze the PCR product by gel electrophoresis to confirm size and yield.

Protocol 3: Biotinylation by Random Priming

This protocol is a generalized procedure for random primed labeling.

Materials:

  • DNA template (25-100 ng)

  • Random hexamer primers

  • 10x Labeling buffer

  • Biotin-dNTP mix

  • Klenow fragment of DNA Polymerase I

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

Procedure:

  • Denature the DNA template by boiling for 5-10 minutes, then immediately place on ice.

  • In a microcentrifuge tube on ice, combine the following:

    • Denatured DNA template (25-100 ng)

    • 2 µL of 10x Labeling buffer

    • 1 µL of random hexamer primers

    • 1 µL of Biotin-dNTP mix

    • 1 µL of Klenow fragment

    • Nuclease-free water to a final volume of 20 µL.

  • Mix gently and incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • (Optional) Purify the probe to remove unincorporated nucleotides.

  • Assess the labeling efficiency.

Quality Control of Biotinylated Probes

Proper quality control is essential to ensure the success of ISH experiments.

  • Agarose Gel Electrophoresis: Run an aliquot of the labeled probe on an agarose gel to check its size and integrity. The incorporation of biotin can cause a slight shift in migration compared to an unlabeled probe.

  • Dot Blot/Spot Test: This is a simple and effective method to confirm biotin incorporation.

    • Spot serial dilutions of the biotinylated probe and a negative control (unlabeled probe) onto a nitrocellulose or nylon membrane.

    • Allow the spots to dry and then crosslink the DNA to the membrane (e.g., UV crosslinking).

    • Block the membrane (e.g., with a blocking solution containing bovine serum albumin).

    • Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP).

    • Wash the membrane to remove unbound conjugate.

    • Add the appropriate chromogenic or chemiluminescent substrate and visualize the signal. A positive signal indicates successful biotinylation.

  • Quantification: The concentration of the biotinylated probe can be determined by spectrophotometry. However, a more accurate quantification of labeling can be achieved using methods like chemiluminescence detection against a biotinylated standard.

Troubleshooting

Common issues in ISH experiments can often be traced back to the probe.

  • Weak or No Signal: This could be due to poor labeling efficiency, probe degradation, or insufficient probe concentration. Verify labeling by dot blot and check probe integrity on a gel. Optimize the labeling reaction conditions.

  • High Background: This may be caused by using too much probe, aggregation of the probe, or non-specific binding. Purifying the probe to remove unincorporated biotinylated nucleotides is crucial. Endogenous biotin in some tissues can also cause high background; in such cases, a biotin blocking step or using a different label like digoxigenin may be necessary.

Visualizing the Workflow

Biotinylated Probe Generation Workflow

G cluster_0 Template Preparation cluster_1 Labeling Method cluster_2 Purification & QC cluster_3 Final Product Template DNA Template (Plasmid, PCR Product, etc.) Nick_Translation Nick Translation Template->Nick_Translation PCR_Labeling PCR Labeling Template->PCR_Labeling Random_Priming Random Priming Template->Random_Priming Purification Purification (Spin Column / Precipitation) Nick_Translation->Purification PCR_Labeling->Purification Random_Priming->Purification QC Quality Control (Gel Electrophoresis, Dot Blot) Purification->QC Final_Probe Biotinylated Probe QC->Final_Probe

Caption: Workflow for generating biotinylated DNA probes.

In Situ Hybridization Workflow with Biotinylated Probes

G Tissue_Prep Tissue/Cell Preparation (Fixation, Permeabilization) Hybridization Hybridization (Biotinylated Probe + Target mRNA/DNA) Tissue_Prep->Hybridization Washing Stringent Washes Hybridization->Washing Detection Detection (Streptavidin-Enzyme Conjugate) Washing->Detection Visualization Substrate Addition & Signal Visualization Detection->Visualization Analysis Microscopic Analysis Visualization->Analysis

Caption: In situ hybridization workflow using biotinylated probes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endo-Bicyclononyne (endo-BCN) labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving endo-BCN.

Frequently Asked Questions (FAQs)

Q1: What is endo-BCN and why is it used in click chemistry?

Endo-BCN is a diastereomer of bicyclo[6.1.0]nonyne, a highly reactive cyclooctyne used in copper-free click chemistry.[1][2] Its high ring strain of approximately 18 kcal/mol is the driving force for its rapid reaction with azides, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This reaction is bioorthogonal, meaning it is highly selective and does not interfere with biological processes, making it ideal for labeling biomolecules in complex environments like live cells.[4]

Q2: How does the reactivity of endo-BCN compare to exo-BCN and other cyclooctynes like DBCO?

While both endo- and exo-BCN isomers are reactive, some studies suggest endo-BCN is slightly more reactive than exo-BCN in SPAAC reactions with benzyl azide. However, other research indicates there is no significant difference in reactivity between the two isomers for both SPAAC and SPOCQ (Strain-Promoted Oxidation-Controlled Quinone) reactions. Compared to Dibenzocyclooctyne (DBCO), BCN can react faster with aromatic azides. With benzyl azide, DBCO shows a higher reaction rate than BCN.

Q3: What are the recommended storage conditions for endo-BCN reagents?

Endo-BCN derivatives should be stored at -20°C in the dark for long-term stability (months to years). For short-term storage (days to weeks), they can be kept at 0-4°C. It is crucial to desiccate the product and avoid prolonged exposure to light. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.

Q4: Can endo-BCN be used in reactions other than SPAAC?

Yes, unlike DBCO, BCN is reactive with both azides (SPAAC) and tetrazines in inverse electron demand Diels-Alder (IEDDA) reactions. It also participates in cycloadditions with nitrile imines and tetrazoles (photoclick).

Troubleshooting Guide for Low Labeling Efficiency

This guide addresses specific issues you may encounter during your experiments with endo-BCN.

Problem: Low or No Product Formation

Q: I am seeing very low or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?

A: Several factors can lead to poor product yield. Here is a step-by-step guide to identify and resolve the issue.

Potential Cause 1: Inactive or Degraded Reagents

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Use freshly prepared or properly stored endo-BCN and azide-containing molecules. Endo-BCN can be sensitive to acid and may decompose.

    • Check Storage Conditions: Ensure reagents have been stored at the correct temperature (-20°C for long-term), protected from light, and kept dry.

    • Confirm Purity: If possible, verify the integrity and purity of your starting materials using techniques like NMR or mass spectrometry.

Potential Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Increase Reactant Concentration: The reaction rate is dependent on the concentration of both the endo-BCN and the azide. Increasing the concentration of one or both reactants can improve the yield. A 2 to 4-fold molar excess of the BCN reagent over the azide-modified protein is a common starting point.

    • Optimize Reaction Buffer: The choice of buffer can significantly impact reaction rates. While PBS is common, HEPES buffer (pH 7) has been shown to result in higher rate constants for some SPAAC reactions.

    • Adjust pH: Generally, higher pH values (pH 7-9) tend to increase SPAAC reaction rates. However, this effect can be buffer-dependent. For labeling primary amines on proteins, a pH closer to 9 can be more efficient, but be mindful of the stability of your biomolecule and potential hydrolysis of linkers at high pH.

    • Increase Temperature: If your biomolecules are stable, increasing the reaction temperature (e.g., from 4°C to room temperature or 37°C) can accelerate the reaction.

    • Extend Incubation Time: Reactions can take anywhere from 2 to 24 hours. If initial results show low yield, try extending the incubation period while monitoring the stability of your reactants.

Potential Cause 3: Solubility Issues

  • Troubleshooting Steps:

    • Use Co-solvents: For reactants with poor aqueous solubility, consider adding a co-solvent like DMSO or DMF. Keep the final concentration of the organic solvent low (ideally below 5% v/v for protein labeling) to avoid denaturation.

    • Utilize PEGylated Reagents: Endo-BCN reagents are available with polyethylene glycol (PEG) linkers, which significantly increase aqueous solubility.

Problem: Non-Specific Labeling or Unexpected Side Reactions

Q: I'm observing multiple products or my control experiments show non-specific binding. What could be the cause?

A: While SPAAC is highly selective, side reactions can occur under certain conditions.

Potential Cause 1: Instability of BCN

  • Troubleshooting Steps:

    • Avoid Reducing Agents: Avoid using reducing agents like TCEP, as they can potentially react with the azide partner.

    • Be Mindful of Thiols: BCN has shown some reactivity with soft nucleophiles like glutathione (GSH) over extended periods. While significantly more stable than DBCO in the presence of GSH, this could be a factor in thiol-rich environments.

Potential Cause 2: Impure Starting Materials

  • Troubleshooting Steps:

    • Purify Reagents: Ensure both the endo-BCN and azide-containing molecules are of high purity before starting the conjugation.

    • Characterize Purity: Use analytical methods like HPLC, NMR, or mass spectrometry to confirm the purity of your starting materials.

Quantitative Data Summary

The following tables summarize key quantitative data to help optimize your endo-BCN labeling experiments.

Table 1: Second-Order Rate Constants (k₂) for BCN Isomers in SPAAC

Reactants Solvent k₂ (M⁻¹s⁻¹) Reference
endo-BCN + Benzyl Azide CD₃CN/D₂O (1:2) 0.29
exo-BCN + Benzyl Azide CD₃CN/D₂O (1:2) 0.19
endo-BCN + Phenyl Azide CH₃CN/H₂O (3:1) 0.2
DBCO + Phenyl Azide CH₃CN/H₂O (3:1) 0.033
BCN + Benzyl Azide - 0.07

| DBCO + Benzyl Azide | - | 0.24 | |

Table 2: General Reaction Parameters for SPAAC with BCN

Parameter Recommended Range/Value Notes Reference
Temperature 4°C to 37°C Higher temperatures increase reaction rates but may affect biomolecule stability.
pH 7.0 - 9.0 Higher pH generally increases the rate, but is buffer and molecule dependent.
Incubation Time 2 - 24 hours Optimal time should be determined empirically.
Molar Excess (BCN:Azide) 2:1 to 4:1 A good starting point for protein labeling.

| Co-solvent (e.g., DMSO) | < 5% (v/v) | For protein reactions, to minimize denaturation. | |

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Antibody with endo-BCN
  • Reagent Preparation:

    • Allow the endo-BCN reagent to warm to room temperature before opening.

    • Prepare a stock solution of the endo-BCN reagent (e.g., 10 mM) in anhydrous DMSO.

    • Ensure the azide-modified antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified antibody solution.

    • Add the desired molar excess (e.g., 2-4 fold) of the endo-BCN stock solution to the antibody solution.

    • Gently mix the components. Avoid vigorous vortexing which can denature the antibody.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time and temperature should be determined for each specific system.

  • Purification:

    • Remove excess, unreacted endo-BCN reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Determine the concentration and Degree of Labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.

    • Assess the integrity and purity of the conjugated antibody using SDS-PAGE.

Protocol 2: Monitoring SPAAC Reaction Kinetics via UV-Vis Spectrophotometry

This protocol is adapted for monitoring the disappearance of a DBCO reagent but the principle applies to other cyclooctynes with a distinct UV absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at the λ_max of your cyclooctyne (e.g., 309 nm for DBCO).

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Sample Preparation:

    • Prepare the reaction mixture with the azide-containing molecule in the desired buffer within a quartz cuvette.

    • The concentration of the endo-BCN reagent should be chosen so that the initial absorbance is within the linear range of the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the endo-BCN reagent to the cuvette.

    • Immediately begin monitoring the absorbance at the specified wavelength over time.

    • Record data at regular intervals until the absorbance stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the cyclooctyne concentration (proportional to absorbance) versus time.

    • The plot should be linear, and the negative of the slope will yield the pseudo-first-order rate constant.

Visualizations

experimental_workflow Experimental Workflow for endo-BCN Labeling prep 1. Reagent Preparation - Warm endo-BCN to RT - Prepare stock solutions - Buffer exchange azide-molecule react 2. Conjugation Reaction - Mix reactants - Incubate (4-24h, 4-25°C) prep->react Add BCN to Azide purify 3. Purification - Size-Exclusion Chromatography - or Dialysis react->purify Remove excess BCN char 4. Characterization - UV-Vis for DOL - SDS-PAGE for integrity purify->char Analyze conjugate

Caption: A typical experimental workflow for SPAAC using endo-BCN.

troubleshooting_workflow Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Observed check_reagents Are reagents active and pure? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Solution: - Use fresh reagents - Verify storage - Confirm purity (MS/NMR) check_reagents->sol_reagents No check_solubility Is solubility an issue? check_conditions->check_solubility Yes sol_conditions Solution: - Increase concentration/time - Optimize buffer/pH - Increase temperature check_conditions->sol_conditions No sol_solubility Solution: - Add co-solvent (DMSO) - Use PEGylated BCN check_solubility->sol_solubility Yes factors_affecting_spaac Key Factors Influencing SPAAC Reaction Rate center SPAAC Rate temp Temperature center->temp conc Concentration center->conc ph pH center->ph buffer Buffer Type center->buffer solv Solvent/ Co-solvent center->solv

References

Technical Support Center: Purification of endo-BCN-PEG2-Biotin Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of proteins labeled with endo-BCN-PEG2-Biotin. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical probe used for biotinylating proteins through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It consists of three key components:

  • endo-Bicyclononyne (BCN): A strained alkyne that reacts specifically and covalently with azide groups without the need for a cytotoxic copper catalyst.[1][2]

  • Polyethylene Glycol (PEG2): A short, hydrophilic spacer that enhances the solubility of the labeled protein and minimizes steric hindrance.

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin, enabling highly selective capture and purification.

This labeling strategy involves two main steps. First, an azide group is introduced into the target protein, often by incorporating an azide-bearing unnatural amino acid. Second, the azide-modified protein is reacted with this compound. The BCN group "clicks" onto the azide, attaching the biotin tag to the protein.

Q2: My protein is labeled, but I'm getting very low yield after purification on streptavidin resin. What are the common causes?

A2: Low recovery of biotinylated proteins is a frequent issue, often stemming from the remarkably strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M).[3] This strong binding makes elution difficult without harsh, denaturing conditions. Other potential causes include:

  • Inefficient Elution: The elution buffer may not be strong enough to disrupt the biotin-streptavidin interaction.

  • Protein Precipitation: The protein may have precipitated on the column due to inappropriate buffer conditions.

  • Inaccessible Biotin Tag: The biotin tag might be sterically hindered or buried within the folded protein, preventing its interaction with the streptavidin resin.

  • Over-biotinylation: Excessive labeling can lead to protein aggregation and precipitation.[4]

  • Protein Degradation: Proteases in the sample may degrade the target protein during the purification process.[5]

Q3: What are the different elution strategies for releasing my biotinylated protein from streptavidin resin?

A3: Several strategies exist, ranging from harsh to mild conditions, each with its own advantages and disadvantages.

  • Harsh/Denaturing Elution: This is the most common method and involves boiling the resin in SDS-PAGE loading buffer or using buffers with high concentrations of urea, guanidine hydrochloride, or formamide. While often resulting in high recovery, these conditions denature the protein, rendering it unsuitable for functional assays.

  • Competitive Elution: This method uses a high concentration of free biotin to compete with the biotinylated protein for binding to streptavidin. This is often performed at elevated temperatures to facilitate the dissociation of the bound protein.

  • Mild Elution with Modified Avidin: Using monomeric or modified streptavidin (e.g., Strep-Tactin®) resins, which have a lower affinity for biotin, allows for elution under gentle, non-denaturing conditions with competitive biotin or desthiobiotin.

  • Cleavable Linkers: Incorporating a cleavable spacer between the biotin and the protein allows for release by a specific chemical treatment (e.g., a disulfide bond cleaved by DTT).

Q4: How can I minimize non-specific binding to my streptavidin beads?

A4: Non-specific binding of unwanted proteins to the streptavidin resin can lead to a contaminated final product. To mitigate this:

  • Pre-clear the Lysate: Incubate the cell lysate with beads that do not have streptavidin to remove proteins that non-specifically bind to the bead matrix itself.

  • Blocking: Block the streptavidin beads with a protein like BSA or use a non-ionic detergent such as Tween-20 to saturate non-specific binding sites.

  • Increase Wash Stringency: Use wash buffers with higher salt concentrations (e.g., up to 250 mM NaCl) or mild, non-ionic detergents to disrupt weak, non-specific interactions.

  • Block Endogenous Biotin: If working with cell lysates, be aware of endogenously biotinylated proteins. These can be blocked by adding free avidin or streptavidin to the lysate before adding the streptavidin beads.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Protein Recovery Inefficient elution due to the strong biotin-streptavidin interaction.- Use a harsher elution buffer (e.g., boiling in SDS-PAGE buffer). - Combine competitive elution with heat (e.g., 25 mM biotin at 95°C). - For functional protein, consider using a monomeric avidin resin for milder elution.
Protein has precipitated on the column.- Optimize buffer conditions (pH, salt concentration). - Elute with a gradient of the eluting agent to reduce protein concentration in fractions. - Add solubilizing agents like non-ionic detergents or glycerol to the wash and elution buffers.
The biotin tag is not accessible.- Perform the purification under denaturing conditions (e.g., with urea or guanidine-HCl) to unfold the protein and expose the tag.
Inefficient labeling with this compound.- Confirm the presence of the azide group on the target protein. - Optimize the SPAAC reaction conditions (concentration of reactants, incubation time, and temperature).
Contaminated Eluate (Non-specific Binding) Proteins are binding to the agarose/magnetic beads themselves.- Pre-clear the lysate by incubating it with unconjugated beads before adding the streptavidin beads.
Hydrophobic or ionic interactions between proteins and the resin.- Increase the salt concentration (e.g., 150-250 mM NaCl) in binding and wash buffers. - Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the buffers. - Perform stringent washes with buffers containing 1M KCl, 1M Na2CO3, or 2M urea.
Endogenously biotinylated proteins are co-purifying.- Block endogenous biotin by adding free avidin or streptavidin to the lysate before purification.
Streptavidin Leaching into Eluate Harsh elution conditions are causing the streptavidin tetramer to dissociate from the resin.- Avoid excessively harsh conditions if possible. - Use a second purification step (e.g., size exclusion chromatography) to remove leached streptavidin. - Consider using a resin with a more stable linkage of streptavidin to the support.

Quantitative Data Summary

The efficiency of eluting biotinylated molecules from streptavidin resins is highly dependent on the elution conditions. The following table, based on data for the elution of free biotin, provides a comparison of different elution methods. Note that the elution efficiencies for larger biotinylated proteins may vary.

Elution SolutionTemperature & TimeElution Efficiency (%)Denaturing?Reference
10 mM EDTA, 95% Formamide, pH 8.290°C, 10 min96.8Yes
10 mM EDTA, 95% Formamide, pH 8.290°C, 5 min96.4Yes
140 mM NaOAc, 95% Formamide, pH 9.090°C, 10 min95.4Yes
0.1% SDSBoiling, 5 min>90% (for proteins)Yes
2% SDS, 30 mM Biotin, 6M Urea, 2M Thiourea96°C, 15 min~90% (for proteins)Yes
5 mM Biotin in PBSRoom TemperatureVaries (effective with monomeric avidin)No

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with this compound via SPAAC

This protocol describes a general method for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-modified protein in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C with gentle mixing. Reaction times may need optimization depending on the specific protein.

  • Removal of Excess Reagent:

    • Purify the biotinylated protein from the unreacted this compound using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS overnight at 4°C.

  • Verification of Labeling (Optional):

    • The degree of biotinylation can be assessed using a HABA assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography

This protocol provides a general workflow for capturing and eluting a biotinylated protein using streptavidin-agarose beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose resin slurry

  • Binding/Wash Buffer: PBS, pH 7.4, with 0.05% Tween-20

  • Elution Buffer (Denaturing): 1X SDS-PAGE sample buffer

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Prepare Streptavidin Resin:

    • Resuspend the streptavidin-agarose resin slurry.

    • Transfer an appropriate amount of slurry (e.g., 50 µL for up to 500 µg of total protein) to a microcentrifuge tube.

    • Pellet the resin by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

    • Wash the resin twice with 1 mL of Binding/Wash Buffer to equilibrate.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein sample to the equilibrated resin. If the sample volume is large, it can be added in several aliquots.

    • Incubate the mixture for 1-2 hours at 4°C on an end-over-end rotator to allow for efficient binding.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant (this is the unbound fraction).

    • Wash the resin three to five times with 1 mL of Binding/Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Add 50-100 µL of 1X SDS-PAGE sample buffer directly to the resin pellet.

    • Boil the sample at 95-100°C for 5-10 minutes to dissociate the biotinylated protein from the streptavidin.

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 2 minutes to pellet the resin.

    • Carefully collect the supernatant, which contains the purified, denatured protein. The sample is now ready for analysis by SDS-PAGE and Western blotting.

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling (SPAAC) cluster_purification Step 2: Affinity Purification azide_protein Azide-Modified Protein reaction Incubation (RT, 1-4h) azide_protein->reaction bcn_biotin This compound bcn_biotin->reaction labeled_protein Biotinylated Protein reaction->labeled_protein binding Binding (4°C, 1-2h) labeled_protein->binding strep_resin Streptavidin Resin strep_resin->binding washing Washing Steps binding->washing elution Elution (e.g., Boiling in SDS) washing->elution purified_protein Purified Protein elution->purified_protein

Caption: Experimental workflow for labeling and purification.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Start: Low Protein Yield cause1 Inefficient Elution start->cause1 cause2 Inaccessible Tag start->cause2 cause3 Protein Loss (Precipitation/Degradation) start->cause3 cause4 Poor Labeling start->cause4 sol1 Use Harsher Elution Conditions (Heat, SDS, Urea) cause1->sol1 sol2 Use Competitive Elution (Excess Biotin) cause1->sol2 sol3 Purify Under Denaturing Conditions cause2->sol3 sol4 Optimize Buffer (pH, Salt, Additives) cause3->sol4 sol5 Optimize SPAAC Reaction cause4->sol5

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Live-Cell Labeling with BCN Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for live-cell labeling using BCN (bicyclo[6.1.0]nonyne) reagents. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are BCN reagents and what are they used for in live-cell labeling?

BCN reagents are a class of chemical tools used in bioorthogonal chemistry. They contain a strained alkyne group (bicyclo[6.1.0]nonyne) that can react with azide-tagged molecules in a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific and can occur within the complex environment of a living cell without interfering with biological processes, making it ideal for labeling proteins, glycans, and other biomolecules.[1][2][3] The reaction does not require a cytotoxic copper catalyst, which is a significant advantage for live-cell imaging.[1]

Q2: Which is better for my experiment, BCN or DBCO?

The choice between BCN and DBCO (dibenzocyclooctyne) depends on the specific requirements of your experiment.[4] DBCO generally exhibits faster reaction kinetics with azides due to its higher ring strain. However, BCN is smaller, less lipophilic, and more stable in the presence of endogenous thiols like glutathione (GSH). If rapid labeling is critical and steric hindrance is not a concern, DBCO may be preferable. For long-term studies where stability is paramount, BCN is often a better choice.

Q3: Can BCN reagents affect cell viability?

While the copper-free nature of SPAAC makes BCN reagents generally more biocompatible than reagents used in copper-catalyzed click chemistry, they are not entirely inert. At high concentrations or with prolonged incubation times, BCN reagents can exhibit cytotoxicity. It is always recommended to perform a dose-response experiment to determine the optimal concentration that provides efficient labeling with minimal impact on cell health.

Q4: How stable are BCN reagents in a cellular environment?

BCN reagents show good stability under many physiological conditions. However, they can react with thiols, such as the highly abundant intracellular antioxidant glutathione (GSH). This can lead to a reduction in the amount of BCN available for reaction with the target azide and may contribute to background signal. While more stable than DBCO in the presence of thiols, this potential for off-target reactivity should be considered, especially in long-term experiments. Some studies suggest that the inclusion of a low concentration of β-mercaptoethanol (β-ME) can suppress this side reaction with cysteine residues.

Troubleshooting Guide

Problem 1: Low or No Fluorescent Signal

Possible Cause 1: Inefficient Labeling Reaction

  • Solution: Optimize the concentration of your BCN-fluorophore conjugate and the incubation time. While higher concentrations and longer times can increase signal, they may also increase background and cytotoxicity. A typical starting concentration for BCN-fluorophore reagents is in the range of 10-50 µM, with incubation times from 15 to 60 minutes.

Possible Cause 2: Degradation of BCN Reagent

  • Solution: Prepare fresh solutions of your BCN reagent for each experiment. BCN can be unstable over long periods, especially once in solution. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.

Possible Cause 3: Insufficient Incorporation of Azide Handle

  • Solution: If you are using metabolic labeling to introduce the azide group (e.g., with L-azidohomoalanine, AHA), ensure that the incubation time and concentration of the azide-modified precursor are sufficient for incorporation into your biomolecule of interest.

Problem 2: High Background Fluorescence

Possible Cause 1: Non-specific Binding of the BCN-Fluorophore

  • Solution: The lipophilicity of some BCN-fluorophore conjugates can lead to their accumulation in cellular membranes, causing high background. Reduce the concentration of the labeling reagent and shorten the incubation time. It is also crucial to perform thorough washing steps (3-4 times with pre-warmed PBS or media) after incubation to remove any unbound probe.

Possible Cause 2: Reaction with Intracellular Thiols

  • Solution: As BCN can react with thiols, this can contribute to a non-specific background signal. Consider using a lower concentration of the BCN reagent or exploring BCN derivatives with improved bioorthogonality. Including a thiol scavenger in your experimental design could also be a potential, though more complex, solution.

Possible Cause 3: Autofluorescence

  • Solution: Some cell types or culture media exhibit natural fluorescence (autofluorescence), often in the blue and green channels. Image a sample of unlabeled cells under the same conditions to assess the level of autofluorescence. If it is high, consider using a fluorophore in the red or far-red spectrum. Additionally, using phenol red-free imaging medium can reduce background fluorescence.

Data Presentation

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCN Benzyl Azide~0.06 - 0.1
BCN Phenyl Azide~0.2
DBCO Benzyl Azide~0.6 - 1.0
DBCO Phenyl Azide~0.033

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Table 2: Stability of BCN and DBCO in the Presence of Glutathione (GSH)

CyclooctyneConditionHalf-lifeReference(s)
BCN Glutathione (GSH)~6 hours
DBCO Glutathione (GSH)~71 minutes

Experimental Protocols

Protocol 1: General Live-Cell Labeling using SPAAC with a BCN-Fluorophore
  • Cell Preparation: Seed your cells on a suitable imaging plate (e.g., glass-bottom dish) and culture under standard conditions until they reach the desired confluency.

  • Metabolic Labeling (if applicable): If your experiment involves metabolic incorporation of an azide, incubate the cells with the azide-modified precursor (e.g., Ac4ManNAz for glycans, AHA for proteins) in the appropriate medium for a predetermined time (e.g., 24-48 hours).

  • Preparation of BCN-Fluorophore Solution: Prepare a stock solution of the BCN-fluorophore in DMSO. Immediately before use, dilute the stock solution in pre-warmed, serum-free culture medium to the desired final concentration (e.g., 20 µM).

  • Labeling: Remove the culture medium from the cells and wash twice with warm PBS. Add the BCN-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three to four times with warm PBS to remove any unreacted BCN-fluorophore.

  • Imaging: Replace the PBS with a phenol red-free imaging medium. Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of the BCN reagent for the desired duration. Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling BCN Labeling cluster_analysis Analysis A Seed Cells on Imaging Plate B Metabolic Labeling with Azide Precursor A->B 24-48h Incubation D Wash Cells (2x PBS) B->D 15-60 min Incubation C Prepare BCN-Fluorophore Working Solution E Incubate with BCN-Fluorophore C->E D->E 15-60 min Incubation F Wash Cells (3x PBS) E->F G Add Imaging Medium F->G H Fluorescence Microscopy G->H

Caption: General workflow for live-cell labeling with BCN reagents.

troubleshooting_workflow Start High Background Observed Q1 Is Autofluorescence a Factor? Start->Q1 A1_Yes Switch to Red/Far-Red Fluorophore & Use Phenol Red-Free Medium Q1->A1_Yes Yes Q2 Is BCN-Fluorophore Concentration Too High? Q1->Q2 No A1_Yes->Q2 A2_Yes Decrease Concentration & Shorten Incubation Time Q2->A2_Yes Yes Q3 Are Washing Steps Sufficient? Q2->Q3 No A2_Yes->Q3 A3_No Increase Number and Duration of Washes Q3->A3_No No End Optimized Signal Q3->End Yes A3_No->End

Caption: Troubleshooting guide for high background fluorescence.

stability_challenges BCN BCN Reagent Desired Desired Reaction (SPAAC) BCN->Desired Side Side Reaction BCN->Side Azide Target Azide Azide->Desired Thiol Intracellular Thiols (e.g., Glutathione) Thiol->Side Labeled_Product Labeled_Product Desired->Labeled_Product Fluorescent Signal Inactive_Product Inactive_Product Side->Inactive_Product Background/Loss of Reagent

Caption: BCN reagent reaction pathways in a cellular environment.

References

Technical Support Center: Quality Control of endo-BCN-PEG2-Biotin Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-PEG2-Biotin conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker used in bioconjugation.[1][2] It consists of three key components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables rapid and catalyst-free conjugation to azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry.[1][][4]

  • PEG2 (Polyethylene glycol) spacer: A short, hydrophilic spacer that enhances solubility in aqueous solutions, increases flexibility, and reduces steric hindrance between the conjugated molecules.

  • Biotin: A vitamin with a very high affinity for streptavidin and avidin, enabling strong and specific binding for detection, purification, or immobilization purposes.

Q2: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A2: SPAAC is a type of "click chemistry" reaction that occurs between a strained alkyne (like BCN) and an azide. This reaction is highly efficient, selective, and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples and in living systems.

Q3: How do I confirm that my this compound conjugation was successful?

A3: Successful conjugation can be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the this compound moiety to your molecule of interest.

  • HPLC Analysis: To assess the purity of the conjugate and separate it from unreacted starting materials.

  • SDS-PAGE: To visualize a shift in the molecular weight of the protein after conjugation.

  • Functional Assays: To ensure the biotin is accessible and active, such as a streptavidin-binding assay.

Q4: How can I quantify the amount of biotin incorporated into my molecule?

A4: The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Efficiency Incomplete reaction due to suboptimal reaction conditions (pH, temperature, time).Optimize reaction conditions. SPAAC reactions are generally robust, but factors like pH can influence the charge state of reactants and affect reaction rates. Ensure sufficient incubation time.
Low reactivity of the azide-modified molecule.Confirm the presence and reactivity of the azide group on your target molecule using an independent method if possible.
Degradation of the this compound reagent.Store the reagent as recommended by the supplier, typically at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
High Background in Downstream Applications (e.g., Western Blot, ELISA) Non-specific binding of the biotinylated conjugate.The PEG2 spacer is designed to minimize non-specific binding. However, ensure adequate blocking steps in your assay protocol. Using streptavidin instead of avidin can also reduce non-specific binding as avidin is glycosylated.
Presence of endogenous biotin in the sample.This is common in cell lysates and tissue samples. Pre-incubate the sample with free streptavidin to block endogenous biotin before adding the biotinylated conjugate.
Aggregation of the biotinylated molecule.The PEG spacer helps prevent aggregation. If aggregation is suspected, consider further purification by size-exclusion chromatography (SEC).
Inconsistent Results Between Batches Variation in the degree of biotinylation.Quantify the biotin-to-molecule ratio for each batch using the HABA assay to ensure consistency.
Incomplete removal of excess, unreacted this compound.Purify the conjugate after the reaction using methods like desalting columns, dialysis, or SEC to remove unreacted reagents.

Experimental Protocols

HABA Assay for Biotin Quantification

This protocol provides a method to estimate the molar ratio of biotin to a protein conjugate.

Materials:

  • HABA/Avidin pre-mixed solution

  • Biotin standard solution (e.g., 100 µM d-biotin)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 500 nm

  • Your biotinylated sample

Procedure:

  • Prepare a Biotin Standard Curve:

    • Prepare a series of dilutions of the biotin standard solution in PBS. A typical range is 2 to 16 µM.

  • Sample Preparation:

    • Dilute your biotinylated sample in PBS to ensure the biotin concentration falls within the linear range of the assay.

  • Assay:

    • Add 180 µL of the HABA/Avidin solution to each well of the 96-well plate.

    • Add 20 µL of your diluted standards, samples, and a PBS blank (negative control) to the respective wells.

    • Incubate the plate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 500 nm (A500).

  • Data Analysis:

    • Subtract the A500 of the blank from all readings.

    • Plot the A500 of the biotin standards against their known concentrations to generate a standard curve.

    • Determine the biotin concentration of your sample from the standard curve.

    • Calculate the moles of biotin per mole of your molecule.

Expected Results:

ParameterTypical Value
HABA/Avidin Complex AbsorbanceMaximum at 500 nm
Absorbance Change upon Biotin AdditionDecrease in absorbance at 500 nm
Linear Range of Assay2 - 16 µM of biotin
Streptavidin-Binding Assay (ELISA-based)

This protocol confirms the functional integrity of the conjugated biotin.

Materials:

  • Streptavidin-coated 96-well plate

  • Your biotinylated conjugate

  • A primary antibody specific to your molecule of interest

  • A secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Blocking:

    • Block the streptavidin-coated plate with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Binding of Biotinylated Conjugate:

    • Add serial dilutions of your biotinylated conjugate to the wells and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Primary Antibody Incubation:

    • Add the primary antibody specific to your molecule of interest and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add the enzyme substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Expected Results:

SampleExpected Outcome
Biotinylated ConjugateSignal intensity correlates with the concentration of the conjugate.
Unconjugated Molecule (Negative Control)No or minimal signal.
No Conjugate (Blank)No signal.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation Reaction cluster_purification Step 2: Purification cluster_qc Step 3: Quality Control azide_molecule Azide-Modified Molecule reaction SPAAC Reaction (Aqueous Buffer, RT) azide_molecule->reaction bcn_biotin This compound bcn_biotin->reaction purify Purification (e.g., SEC, Dialysis) reaction->purify Crude Product ms Mass Spectrometry (Mass Confirmation) purify->ms Purified Conjugate hplc HPLC (Purity Analysis) purify->hplc haba HABA Assay (Biotin Quantification) purify->haba streptavidin_assay Streptavidin Binding (Functional Assay) purify->streptavidin_assay

Caption: Workflow for this compound conjugation and quality control.

haba_assay_pathway cluster_initial_state Initial State cluster_reaction Reaction cluster_final_state Final State avidin_haba Avidin-HABA Complex (Absorbs at 500 nm) avidin_biotin Avidin-Biotin Complex (High Affinity) avidin_haba->avidin_biotin + Biotin free_haba Free HABA (Absorbance at 500 nm decreases) avidin_haba->free_haba Displacement biotin Biotinylated Sample biotin->avidin_biotin

Caption: Principle of the HABA assay for biotin quantification.

References

Validation & Comparative

A Head-to-Head Comparison: Endo- vs. Exo-BCN-PEG2-Biotin Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out as a powerful tool for forging covalent bonds in complex biological environments without the need for toxic copper catalysts. Central to this reaction are strained alkynes, with bicyclo[6.1.0]nonyne (BCN) derivatives being prominent choices due to their favorable balance of reactivity and stability. BCN exists as two diastereomers, endo and exo, and understanding their distinct reactivity profiles is crucial for researchers in drug development and chemical biology to select the optimal reagent for their specific application. This guide provides an objective comparison of endo-BCN-PEG2-Biotin and exo-BCN-PEG2-Biotin, supported by experimental data and detailed methodologies.

Reactivity Profile: A Quantitative Look

The reactivity of BCN isomers in SPAAC is primarily dictated by the ring strain and steric accessibility of the alkyne. Experimental data indicates that the endo isomer of BCN generally exhibits a slightly higher reaction rate compared to its exo counterpart. This is attributed to the stereochemistry of the cyclopropane ring fusion, which influences the presentation of the alkyne for cycloaddition.

A key study directly comparing the two isomers in their reaction with benzyl azide revealed that endo-BCN is approximately 1.5 times more reactive than exo-BCN.[1] While both isomers are highly effective in SPAAC reactions, this difference in kinetics can be a critical factor in applications requiring rapid conjugation at low concentrations.

The synthesis of BCN typically results in a mixture of the exo and endo diastereomers, with the exo form often being the major product in a roughly 5:3 ratio.[1][2] These isomers can be separated using column chromatography.[3][4] From a thermodynamic perspective, the exo isomer is generally considered to be the more stable of the two.

Below is a summary of the available quantitative data for the reactivity of endo- and exo-BCN with a model azide.

IsomerReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)

It is important to note that the reactivity of BCN derivatives is also influenced by the electronic properties of the azide reaction partner. Aryl azides bearing electron-withdrawing groups have been shown to react significantly faster with BCN than those with electron-donating groups or simple alkyl azides.

Stability Considerations

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed protocol for determining the reaction kinetics of endo- and exo-BCN-PEG2-Biotin with an azide of interest using ¹H NMR spectroscopy is provided below.

Protocol for Kinetic Analysis of SPAAC using ¹H NMR Spectroscopy

Objective: To determine and compare the second-order rate constants for the reaction of this compound and exo-BCN-PEG2-Biotin with a specific azide.

Materials:

  • This compound

  • exo-BCN-PEG2-Biotin

  • Azide of interest (e.g., benzyl azide, an azide-functionalized protein, or small molecule)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O mixture)

  • Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each BCN isomer, the azide, and the internal standard in the chosen deuterated solvent at known concentrations.

  • Reaction Setup: In an NMR tube, combine known concentrations of the azide and the internal standard.

  • Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the initial mixture.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the respective BCN isomer to the NMR tube. Start a timer immediately.

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Processing: For each spectrum, integrate a characteristic signal of one of the reactants (that does not overlap with other signals) and the signal of the internal standard.

  • Concentration Calculation: Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • Rate Constant Determination: Plot the reciprocal of the reactant concentration (1/[Reactant]) versus time. The slope of the resulting linear plot will be the second-order rate constant (k₂).

  • Comparison: Repeat the experiment under identical conditions for the other BCN isomer to allow for a direct comparison of their reactivity.

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

SPAAC_Mechanism General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BCN BCN-PEG2-Biotin (endo or exo) TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState Azide Azide-containing Molecule Azide->TransitionState Triazole Stable Triazole Conjugate TransitionState->Triazole Strain Release

Caption: General mechanism of a SPAAC reaction.

Experimental_Workflow Experimental Workflow for Comparative Kinetic Analysis cluster_endo Endo-BCN cluster_exo Exo-BCN endo_prep Prepare Stock Solutions (endo-BCN, Azide, Std.) endo_mix Mix in NMR Tube endo_prep->endo_mix endo_nmr Acquire Time-course ¹H NMR Spectra endo_mix->endo_nmr endo_analysis Data Analysis (Integration, Plotting) endo_nmr->endo_analysis endo_rate Determine k₂ (endo) endo_analysis->endo_rate compare Compare Reactivity k₂(endo) vs. k₂(exo) endo_rate->compare exo_prep Prepare Stock Solutions (exo-BCN, Azide, Std.) exo_mix Mix in NMR Tube exo_prep->exo_mix exo_nmr Acquire Time-course ¹H NMR Spectra exo_mix->exo_nmr exo_analysis Data Analysis (Integration, Plotting) exo_nmr->exo_analysis exo_rate Determine k₂ (exo) exo_analysis->exo_rate exo_rate->compare

Caption: Workflow for comparing BCN isomer reactivity.

Conclusion

Both this compound and exo-BCN-PEG2-Biotin are highly effective reagents for strain-promoted azide-alkyne cycloaddition. The choice between the two will ultimately depend on the specific requirements of the application. For experiments where the highest possible reaction rate is desired, endo-BCN is the superior choice. Conversely, the potentially greater thermodynamic stability and frequent prevalence as the major isomer in synthesis may make exo-BCN a more practical option in other contexts. By understanding the nuances of their reactivity and stability, researchers can make an informed decision to best suit their bioconjugation needs.

References

A Researcher's Guide to the Validation of Biotinylation: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical step in a multitude of applications, from affinity purification to sophisticated cellular imaging. The covalent attachment of biotin, a small vitamin, to a protein of interest enables highly specific detection and isolation through its strong and stable interaction with streptavidin and its analogues. However, the crucial question that follows any biotinylation reaction is: "Did it work, and to what extent?" This guide provides a comprehensive comparison of mass spectrometry and other widely used techniques for the validation and quantification of protein biotinylation, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparing the Tools of the Trade: A Head-to-Head Analysis

The choice of a validation method depends on various factors, including the required sensitivity, the need for quantitative data, the nature of the protein, and the available instrumentation. This section provides a comparative overview of the most common techniques.

Method Principle Quantitative? Key Advantages Key Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Biotinylation is confirmed by a characteristic mass shift.YesHigh specificity and sensitivity; can identify the exact site of biotinylation (peptide mapping); can distinguish between different biotinylated species.Requires expensive instrumentation and specialized expertise; can be complex for glycosylated or very large proteins.
HABA Assay A colorimetric assay where biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, leading to a decrease in absorbance at 500 nm.YesSimple, rapid, and inexpensive; does not require specialized equipment beyond a spectrophotometer.Can underestimate the degree of biotinylation due to steric hindrance[1]; lower sensitivity compared to other methods.
Western Blot Separation of proteins by size via gel electrophoresis, followed by transfer to a membrane and detection with a streptavidin-enzyme conjugate.Semi-quantitativeWidely available technique; provides information on the molecular weight of the biotinylated protein.Less sensitive than MS; can be time-consuming; not ideal for precise quantification.
ELISA (Enzyme-Linked Immunosorbent Assay) Immobilized biotinylated protein is detected by a streptavidin-enzyme conjugate, which produces a measurable signal.YesHigh throughput and sensitive; can be adapted for quantification.Can be susceptible to background signal; requires optimization of coating and blocking conditions.
Gel-Shift Assay (SDS-PAGE) The binding of streptavidin to a biotinylated protein causes a shift in its apparent molecular weight on an SDS-PAGE gel.Semi-quantitativeSimple and visual; does not require specialized antibodies.Not suitable for precise quantification; the shift may not be discernible for very large proteins.
Dot Blot The protein sample is directly spotted onto a membrane and detected with a streptavidin-enzyme conjugate.Semi-quantitativeQuick and easy method for screening multiple samples.Does not provide information on the molecular weight; prone to high background.

Quantitative Performance Data

Direct quantitative comparison across all methods from a single study is challenging due to the varied nature of the assays. However, data from several sources provide valuable insights into their relative performance.

Mass Spectrometry: Direct Detection of Biotin-containing Tags (DiDBiT) vs. Conventional Methods

A study comparing the DiDBiT method with conventional mass spectrometry approaches for identifying biotinylated proteins demonstrated a significant improvement in detection.[2][3]

Method Number of Biotinylated Peptides Identified Number of Biotinylated Proteins Identified
DiDBiT 37771210
Conventional (Protein Elution) 16454 (mostly unmodified)
Conventional (On-bead Digestion) 4198 (mostly unmodified)

Data sourced from a study using NHS-biotin labeled HEK 293T cells.[2][3]

HABA Assay vs. Spectrophotometric Methods

Research comparing the HABA assay with a spectrophotometric method (ChromaLINK) that relies on a UV-traceable biotinylation reagent highlights the potential for the HABA assay to underestimate the degree of biotinylation.

Mole Equivalents of Biotin Reagent Added Biotin/IgG Ratio (HABA Assay) Biotin/IgG Ratio (ChromaLINK)
5X1.032.45
10X1.604.71
15X2.226.25

Data from the biotinylation of bovine IgG.

Comparison of Enrichment Strategies for Biotinylation Proteomics

A benchmarking study compared different affinity matrices for the enrichment of biotinylated proteins prior to mass spectrometry analysis.

Affinity Matrix Binding Capacity (Protein-level) Binding Capacity (Peptide-level) Enrichment Specificity
Streptavidin (SA) HighModerateGood
NeutrAvidin (NA) HighestHighModerate (higher non-specific binding)
Biotin Antibody (BA) Not recommendedHighestHighest

This study utilized a two-proteome model with biotinylated yeast proteins spiked into a human cell lysate.

Experimental Workflows and Protocols

To facilitate the implementation of these validation techniques, this section provides detailed diagrams and protocols for the key methods.

Mass Spectrometry: Direct Detection of Biotin-containing Tags (DiDBiT) Workflow

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysis Cell Lysis & Protein Precipitation digestion Tryptic Digestion cell_lysis->digestion enrichment Enrichment of Biotinylated Peptides (e.g., NeutrAvidin beads) digestion->enrichment elution Elution of Bound Peptides enrichment->elution lc_ms LC-MS/MS Analysis elution->lc_ms data_analysis Data Analysis (Identification of Biotinylated Peptides) lc_ms->data_analysis

Caption: Workflow for the DiDBiT mass spectrometry method.

Protocol: Direct Detection of Biotin-containing Tags (DiDBiT)

  • Cell Lysis and Protein Precipitation: Lyse cells in a suitable buffer (e.g., RIPA buffer) and precipitate the proteins.

  • Tryptic Digestion: Resuspend the protein pellet and digest with trypsin overnight to generate peptides.

  • Enrichment of Biotinylated Peptides: Incubate the peptide mixture with NeutrAvidin or streptavidin-coated beads to capture biotinylated peptides.

  • Washing: Thoroughly wash the beads to remove non-specifically bound peptides.

  • Elution: Elute the bound biotinylated peptides from the beads using a high-stringency buffer (e.g., 80% acetonitrile, 0.1% TFA).

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify peptides containing the biotin modification, indicated by a specific mass shift.

HABA Assay Workflow

cluster_reagents Reagent Preparation cluster_measurement1 Initial Measurement cluster_reaction Reaction cluster_measurement2 Final Measurement cluster_calculation Calculation haba_avidin Prepare HABA/Avidin Solution measure1 Measure Absorbance at 500 nm (A1) haba_avidin->measure1 add_sample Add Biotinylated Sample measure1->add_sample measure2 Measure Absorbance at 500 nm (A2) add_sample->measure2 calculate Calculate Biotin Concentration (based on ΔA500) measure2->calculate

Caption: Workflow for the HABA colorimetric assay.

Protocol: HABA Assay

  • Prepare HABA/Avidin Solution: Prepare a working solution of HABA and avidin in a suitable buffer (e.g., PBS).

  • Initial Absorbance Reading: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.

  • Final Absorbance Reading: After a short incubation, measure the absorbance of the solution again at 500 nm.

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the biotin concentration using a standard curve or the molar extinction coefficient of the HABA-avidin complex.

Western Blot Workflow

cluster_electrophoresis Electrophoresis & Transfer cluster_blocking Blocking & Probing cluster_detection Detection sds_page SDS-PAGE transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking probe Probe with Streptavidin-HRP blocking->probe wash Washing probe->wash detection Chemiluminescent Detection wash->detection

Caption: Workflow for Western blot detection of biotinylated proteins.

Protocol: Western Blot for Biotinylated Proteins

  • SDS-PAGE: Separate the protein sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.

  • Probing: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Washing: Wash the membrane to remove unbound streptavidin-HRP.

  • Detection: Add a chemiluminescent HRP substrate and detect the signal using an imaging system.

Conclusion

The validation of protein biotinylation is a critical quality control step in numerous research and development workflows. While mass spectrometry, particularly with advanced methods like DiDBiT, offers the highest level of detail and confidence, its accessibility can be a limitation. Simpler, more cost-effective methods like the HABA assay and Western blotting provide valuable, albeit less detailed, information. The choice of method should be guided by the specific experimental needs, balancing the requirement for quantitative accuracy and site-specific information with practical considerations of cost and available equipment. This guide provides the necessary information to make an informed decision and successfully validate your biotinylation experiments.

References

A Researcher's Guide to Selecting the Optimal PEG Spacer Length in Biotin Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of a polyethylene glycol (PEG) spacer to a biotinylation reagent is a widely adopted strategy to enhance the performance of biotin-streptavidin systems in various bioassays. The length of this PEG spacer is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of different PEG spacer lengths, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their specific application.

The Role of the PEG Spacer

The biotin-binding sites of streptavidin are located deep within its structure. A spacer arm provides a physical separation between the biotin molecule and the labeled substance, which can be crucial for overcoming steric hindrance and allowing efficient binding. PEG is an ideal spacer material due to its hydrophilicity, flexibility, and biocompatibility. Key benefits of incorporating a PEG spacer include:

  • Reduced Steric Hindrance: The flexible PEG chain allows the biotin moiety to access the buried binding sites of streptavidin more easily, especially when biotin is conjugated to bulky molecules like antibodies or enzymes.

  • Increased Hydrophilicity and Solubility: PEGylation can improve the solubility of the biotinylated molecule, preventing aggregation and improving its handling in aqueous buffers.[1]

  • Minimized Non-specific Binding: The hydrophilic nature of PEG can help to reduce non-specific binding of the biotinylated molecule to surfaces, leading to lower background signals and improved assay sensitivity.

Comparing Different PEG Spacer Lengths

The choice of PEG spacer length involves a trade-off between providing sufficient distance to overcome steric hindrance and other potential effects on binding kinetics and assay performance. While direct, side-by-side quantitative comparisons of various discrete PEG spacer lengths are not extensively available in the literature, the existing data and theoretical models provide valuable guidance.

Generally, a longer PEG spacer is associated with improved streptavidin binding and assay sensitivity. However, some studies suggest that an excessively long spacer might lead to a decrease in the amount of specifically adsorbed streptavidin on a surface.[2] The optimal length is often application-dependent.

Data Summary

The following table summarizes the available quantitative and qualitative data on the impact of different PEG spacer lengths on biotin-streptavidin interactions.

PEG Spacer LengthSpacer Arm Length (Å)Binding Kinetics (to Streptavidin)Assay Performance & Other Characteristics
PEG4 ~29k_on : 5.50 x 10⁸ M⁻¹s⁻¹ k_off : 8.80 x 10⁻⁵ s⁻¹ K_D : 1.6 x 10⁻¹³ MProvides a good balance of spacer length and hydrophilicity for many applications.
PEG6 ~36.3Data not readily available in a comparative context.Expected to offer slightly better steric hindrance reduction than PEG4.
PEG8 ~43.6Data not readily available in a comparative context.Further increases the distance between biotin and the labeled molecule.
PEG12 ~58.1Data not readily available in a comparative context.Generally recommended for applications with significant potential for steric hindrance.
Longer PEG Chains (e.g., 5kDa) >100Binds streptavidin effectively.Highly effective at preventing non-specific protein adsorption. May lead to a 1:1 binding stoichiometry with surface-immobilized biotin.[3]

Note: The kinetic data for PEG4 is derived from a single study and is presented here for illustrative purposes. Direct comparison with other PEG lengths under identical experimental conditions is recommended.

Experimental Protocols

To empower researchers to determine the optimal PEG spacer length for their specific system, we provide the following detailed protocols for key experiments.

Protocol 1: Biotinylation of Antibodies with Different PEG-NHS Esters

This protocol describes the labeling of a primary antibody with biotin reagents containing different PEG spacer lengths (e.g., PEG4, PEG6, PEG8, PEG12).

Materials:

  • Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-PEGn-Biotin reagents (n=4, 6, 8, 12).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Desalting spin columns.

  • Reaction tubes.

Procedure:

  • Prepare Biotin Reagent Stock Solutions: Immediately before use, dissolve each NHS-PEGn-Biotin reagent in DMSO to a concentration of 10 mM.

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.

  • Biotinylation Reaction:

    • For each PEG spacer length, add a 20-fold molar excess of the 10 mM NHS-PEGn-Biotin stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Removal of Excess Biotin:

    • Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.

    • Apply the biotinylation reaction mixture to the column.

    • Centrifuge to collect the biotinylated antibody.

  • Quantification: Determine the concentration of the biotinylated antibody using a standard protein assay (e.g., BCA). The degree of biotinylation can be assessed using a HABA assay.

Protocol 2: Comparative Analysis of Biotinylated Antibodies using ELISA

This protocol outlines a sandwich ELISA to compare the performance of antibodies biotinylated with different PEG spacer lengths.

Materials:

  • 96-well ELISA plates.

  • Capture antibody specific for the antigen of interest.

  • Antigen standard.

  • Biotinylated detection antibodies (from Protocol 1).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antigen Incubation: Add serial dilutions of the antigen standard to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibodies (with different PEG spacers) at an optimized concentration to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the signal-to-noise ratio and the limit of detection for each PEG spacer length.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_biotinylation Antibody Biotinylation cluster_elisa Comparative ELISA antibody Purified Antibody peg4 NHS-PEG4-Biotin antibody->peg4 React peg8 NHS-PEG8-Biotin antibody->peg8 React peg12 NHS-PEG12-Biotin antibody->peg12 React biotinylated_abs Biotinylated Antibodies (Varying Spacers) peg4->biotinylated_abs peg8->biotinylated_abs peg12->biotinylated_abs detection Add Biotinylated Antibodies biotinylated_abs->detection elisa_plate Antigen-Coated Plate elisa_plate->detection strep_hrp Add Streptavidin-HRP detection->strep_hrp substrate Add Substrate strep_hrp->substrate readout Measure Signal substrate->readout

Caption: Workflow for comparing biotin reagents with different PEG spacer lengths.

steric_hindrance cluster_short_spacer Short PEG Spacer (e.g., PEG4) cluster_long_spacer Long PEG Spacer (e.g., PEG12) streptavidin1 Streptavidin antibody1 Antibody biotin1 Biotin antibody1->biotin1 PEG4 biotin1->streptavidin1 Potential Hindrance streptavidin2 Streptavidin antibody2 Antibody biotin2 Biotin antibody2->biotin2 PEG12 biotin2->streptavidin2 Efficient Binding

Caption: Longer PEG spacers can overcome steric hindrance for efficient binding.

Conclusion

The selection of the appropriate PEG spacer length in a biotin reagent is a critical step in assay design. While longer PEG spacers generally offer advantages in reducing steric hindrance and non-specific binding, the optimal length is application-dependent. For molecules with significant bulk or when the biotinylation site is in a sterically hindered position, a longer spacer such as PEG12 is often beneficial. For smaller molecules or less demanding applications, a shorter spacer like PEG4 may be sufficient. Researchers are encouraged to empirically test a range of PEG spacer lengths using the protocols provided to identify the optimal reagent for their specific experimental needs, thereby enhancing assay sensitivity and reliability.

References

A Researcher's Guide to Alternatives for endo-BCN-PEG2-Biotin in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise art of molecular labeling, the choice of bioorthogonal chemistry is paramount. While endo-BCN-PEG2-Biotin has established itself as a valuable tool in strain-promoted alkyne-azide cycloaddition (SPAAC), a diverse landscape of alternative reagents offers a spectrum of reactivity, stability, and physical properties. This guide provides an objective comparison of the performance of key alternatives, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal tool for your research needs.

Bioorthogonal chemistry enables the study of biomolecules in their native environments without interfering with biological processes.[1] The selection of a bioorthogonal reaction pair is a critical decision, balancing the demand for rapid, specific conjugation with the need for reagent stability and biocompatibility. This guide focuses on alternatives to the commonly used this compound, primarily exploring other strained alkynes for SPAAC and the exceptionally rapid inverse-electron-demand Diels-Alder (iEDDA) reaction.

Performance Comparison of Bioorthogonal Labeling Reagents

The efficacy of a bioorthogonal labeling strategy is determined by several key parameters: reaction kinetics, stability in biological media, potential cytotoxicity, and physical properties such as hydrophilicity and steric bulk. The following tables provide a quantitative comparison of endo-BCN and its principal alternatives.

Table 1: Reaction Kinetics of Bioorthogonal Labeling Reagents

Reagent ClassSpecific ReagentReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
SPAAC endo-BCNBenzyl Azide0.14 - 0.29MeOD or CD₃CN:D₂O
exo-BCNBenzyl Azide~0.19CD₃CN:D₂O (1:2)
DBCO (DIBAC)Benzyl Azide0.31 - 1.9MeOD or CD₃CN:D₂O
DIBOBenzyl Azide~0.17Not Specified
DIFOBenzyl Azide~0.076Not Specified
iEDDA TCO (trans-cyclooctene)3,6-dipyridyl-s-tetrazine~2,000 - 3,300,000Aqueous buffers
sTCO (strained TCO)3,6-dipyridyl-s-tetrazineup to 3,300,000H₂O
TetrazineTCO1 - 10⁶PBS, pH 7.4

Note: Reaction rates are dependent on the specific structures of the reactants, solvent, and temperature.[2][3]

Table 2: Stability and Physicochemical Properties of Bioorthogonal Reagents

ReagentStability in Presence of Thiols (e.g., GSH)Stability in Acidic Conditions (e.g., TFA)Hydrophilicity (clogP)Steric Hindrance
BCN More stable than DBCOUnstableLess lipophilic than DBCOLess bulky than DBCO
DBCO Less stable than BCNUnstableMore lipophilic than BCNBulky, can be sterically hindered
TCO Can undergo isomerization; stability can be improved by modificationGenerally stableHydrophobic, but can be modified for improved hydrophilicity (e.g., oxoTCO, a-TCO)Generally less bulky than DBCO

Table 3: Cytotoxicity of Bioorthogonal Labeling Reagents

Reagent ClassCytotoxicity ProfileAssay Example
SPAAC Reagents (BCN, DBCO) Generally low cytotoxicity at typical working concentrations.MTT assays on HeLa and HEK293T cells show high cell viability.
iEDDA Reagents (TCO, Tetrazines) Generally considered biocompatible with low cytotoxicity.MTT assays confirm high cell viability under standard photocatalytic labeling conditions.

Key Alternatives to this compound

Other BCN (Bicyclo[6.1.0]nonyne) Isomers and Derivatives

Bicyclononynes are valued for their balance of reactivity and stability.[3] While the endo isomer of BCN is commonly used, the exo isomer is also a viable alternative. The synthesis of BCN typically produces a mixture of exo and endo diastereomers.[4] Both isomers exhibit similar reactivity in SPAAC reactions with benzyl azide.

DIBO (Dibenzocyclooctyne) and its Derivatives (DBCO, DIBAC)

Dibenzocyclooctynes, such as DBCO (also known as DIBAC), are characterized by higher ring strain compared to BCN, which generally leads to faster reaction kinetics in SPAAC. However, this increased reactivity often comes at the cost of reduced stability, particularly in the presence of endogenous nucleophiles like glutathione (GSH). The bulky nature of the dibenzo-fused rings can also introduce steric hindrance, which may be a consideration depending on the labeling target.

TCO (trans-cyclooctene) and the iEDDA Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest bioorthogonal reactions currently available, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC. This exceptional speed makes the TCO-tetrazine ligation ideal for applications requiring rapid labeling, especially at low concentrations of labeling reagents. While TCOs are generally hydrophobic, more hydrophilic derivatives have been developed to reduce non-specific binding.

Visualizing Bioorthogonal Labeling Workflows

To aid in the conceptualization of these bioorthogonal labeling strategies, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow.

G cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (iEDDA) Azide Biomolecule-Azide Triazole Stable Triazole Linkage Azide->Triazole + StrainedAlkyne Strained Alkyne (e.g., BCN, DBCO) StrainedAlkyne->Triazole Tetrazine Biomolecule-Tetrazine Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine + TCO Trans-cyclooctene (TCO) TCO->Dihydropyridazine N2 N₂ Dihydropyridazine->N2 - N₂

Bioorthogonal Reaction Mechanisms

G start Start: Live Cells with Target Protein step1 Metabolic or Genetic Incorporation of Bioorthogonal Handle (e.g., Azide or TCO) start->step1 step2 Incubate with Complementary Fluorescent Probe (e.g., BCN-Fluorophore or Tetrazine-Fluorophore) step1->step2 step3 Wash to Remove Unbound Probe step2->step3 step4 Fluorescence Microscopy Imaging step3->step4 end End: Visualize Labeled Protein step4->end

Experimental Workflow for Live Cell Labeling

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments in bioorthogonal labeling.

Protocol 1: Cell Surface Protein Labeling via SPAAC

This protocol describes the labeling of a cell surface protein that has been metabolically engineered to display an azide group, using a BCN- or DBCO-conjugated fluorophore.

Materials:

  • Cells with azide-labeled surface proteins

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • BCN- or DBCO-conjugated fluorophore (e.g., BCN-PEG4-Fluorophore)

  • Anhydrous DMSO

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format for microscopy (e.g., glass-bottom dishes).

  • Probe Preparation: Prepare a stock solution of the BCN- or DBCO-fluorophore in anhydrous DMSO (e.g., 1-10 mM).

  • Labeling Reaction: a. Dilute the fluorophore stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-25 µM). b. Remove the existing medium from the cells and add the fluorophore-containing medium. c. Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the specific reactants and cell type.

  • Washing: a. Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound fluorophore.

  • Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Live Cell Imaging using TCO-Tetrazine Ligation

This protocol outlines a pre-targeting approach for labeling a TCO-modified cell surface protein with a tetrazine-conjugated fluorophore.

Materials:

  • Cells expressing a TCO-modified protein of interest

  • Live-cell imaging medium

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

  • Anhydrous DMSO

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells expressing the TCO-modified protein in a format suitable for live-cell imaging.

  • Probe Preparation: Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).

  • Labeling and Imaging: a. Dilute the tetrazine-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. b. Add the labeling medium to the cells. c. Immediately begin imaging using a fluorescence microscope. The signal develops rapidly. Time-lapse imaging can be used to monitor the labeling process.

Protocol 3: Assessing Cytotoxicity using an MTT Assay

This protocol provides a method to evaluate the potential cytotoxic effects of bioorthogonal labeling reagents.

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium

  • Bioorthogonal reagent of interest (e.g., BCN, DBCO, TCO derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Reagent Treatment: Prepare serial dilutions of the bioorthogonal reagent in complete medium and add to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a period relevant to your labeling experiment (e.g., 1-24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Conclusion

The field of bioorthogonal chemistry offers a rich and expanding toolbox for the specific and non-perturbative labeling of biomolecules. While this compound remains a reliable reagent for SPAAC, alternatives such as DBCO and the TCO-tetrazine iEDDA system provide a broader range of kinetic and physicochemical properties. The choice of the optimal reagent is a nuanced decision that must be guided by the specific requirements of the experiment, including the desired reaction speed, the stability of the reagents in the biological context, and the steric accessibility of the target biomolecule. By carefully considering the quantitative data and protocols presented in this guide, researchers can make informed decisions to harness the full power of bioorthogonal chemistry in their scientific endeavors.

References

Literature Review of endo-BCN-PEG2-Biotin Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is critical for the success of applications ranging from affinity purification to live-cell imaging. This guide provides a comparative overview of endo-BCN-PEG2-Biotin, a tool for bioorthogonal labeling, within the broader context of biotinylation technologies.

This compound is a heterobifunctional linker designed for copper-free click chemistry. It incorporates three key features: an endo-bicyclo[6.1.0]nonyne (BCN) group, a biotin molecule, and a polyethylene glycol (PEG2) spacer. The BCN group facilitates rapid and biocompatible strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-modified biomolecules. The biotin moiety provides a high-affinity handle for streptavidin or avidin-based detection and purification. The PEG2 spacer enhances solubility and minimizes steric hindrance.

Comparison with Alternative Biotinylation Strategies

The primary advantage of this compound lies in its bioorthogonal reactivity, allowing for the specific labeling of azide-modified targets in complex biological systems with minimal off-target effects. This contrasts with traditional biotinylation methods that often rely on less specific reactions, such as the modification of primary amines with NHS-ester-biotin derivatives.

A key competitor in the copper-free click chemistry space is DBCO (dibenzocyclooctyne)-based reagents. While both BCN and DBCO react with azides via SPAAC, their reaction kinetics can differ. Generally, DBCO is reported to have faster reaction kinetics with simple azides. However, the reactivity can be influenced by the specific azide substrate, with some studies indicating that BCN may exhibit favorable kinetics with certain aromatic azides.

The choice between BCN and DBCO-containing reagents often involves a trade-off between reaction speed and other factors such as stability and hydrophobicity.

Quantitative Data Summary

Featureendo-BCN-based ReagentsDBCO-based ReagentsNHS-ester-based Reagents
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Amine acylation
Specificity High (requires azide-modified target)High (requires azide-modified target)Moderate (targets primary amines)
Biocompatibility High (copper-free)High (copper-free)High
Relative Reaction Rate Moderate to FastFastFast

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not extensively published. However, a general workflow for its application in protein labeling and affinity purification can be outlined.

General Workflow for Protein Biotinylation and Affinity Purification

This workflow illustrates the conceptual steps for utilizing this compound for the enrichment of an azide-modified protein of interest.

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_purification Affinity Purification cluster_analysis Downstream Analysis azide_protein Azide-Modified Protein of Interest labeling SPAAC Reaction (in vitro or in vivo) azide_protein->labeling bcn_biotin This compound bcn_biotin->labeling cell_lysis Cell Lysis labeling->cell_lysis Biotinylated Protein binding Binding cell_lysis->binding streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->binding washing Washing binding->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry elution->mass_spec

Conceptual workflow for biotinylation and purification.
Signaling Pathway Context: Site-Specific Protein Labeling

The application of this compound is particularly relevant for studying specific proteins within signaling pathways. By genetically encoding a non-canonical amino acid containing an azide group into a protein of interest, researchers can achieve site-specific biotinylation.

signaling_pathway cluster_pathway Cellular Signaling Pathway cluster_labeling Bioorthogonal Labeling receptor Receptor kinase1 Kinase 1 receptor->kinase1 protein_of_interest Protein of Interest (with Azide-aa) kinase1->protein_of_interest downstream_effector Downstream Effector protein_of_interest->downstream_effector labeled_protein Biotinylated Protein of Interest protein_of_interest->labeled_protein SPAAC cellular_response Cellular Response downstream_effector->cellular_response bcn_biotin This compound bcn_biotin->labeled_protein

Site-specific labeling within a signaling cascade.

Conclusion

This compound offers a powerful tool for the specific and bioorthogonal labeling of azide-modified biomolecules. Its utility in copper-free click chemistry makes it a valuable reagent for applications in complex biological environments where traditional biotinylation methods may fall short. While direct, quantitative comparisons with other reagents in specific applications are not yet widely published, the principles of SPAAC kinetics suggest it is a highly effective tool for researchers in cell biology, proteomics, and drug development. The provided workflows offer a conceptual framework for the application of this versatile reagent. Researchers are encouraged to empirically optimize labeling and purification conditions for their specific protein of interest and experimental system.

A Comparative Guide to the Biocompatibility of Endo-BCN Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), where biocompatibility is paramount. Endo-bicyclo[6.1.0]nonyne (endo-BCN) is a widely utilized linker in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC). Its popularity stems from a balance of reactivity and stability. This guide provides an objective comparison of endo-BCN with other common bioorthogonal linkers, focusing on aspects relevant to their biocompatibility, and is supported by available experimental data and detailed experimental protocols for in-house evaluation.

Comparative Analysis of Bioorthogonal Linkers

The biocompatibility of a linker is not solely defined by its inherent toxicity but also by its stability in biological environments and its potential to elicit an immune response. While specific quantitative biocompatibility data for endo-BCN is not extensively available in public literature, a comparative analysis with its main alternatives, Dibenzocyclooctyne (DBCO) and Trans-cyclooctene (TCO) in combination with tetrazine, can provide valuable insights.

FeatureEndo-BCNDBCOTCO/Tetrazine
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Kinetics Moderate to FastGenerally faster than BCN with aliphatic azides[1][2]Exceptionally fast (orders of magnitude faster than SPAAC)
Size SmallerLarger and bulkierRelatively small
Lipophilicity LowerHigherVaries with substitution
Stability in Reducing Environments (e.g., presence of thiols) Generally more stable than DBCO[1][3]Less stable[1]TCO can be susceptible to isomerization
Intracellular Stability Can exhibit lower stability in certain cellular environmentsCan exhibit moderate stabilityGenerally high due to rapid reaction
Biocompatibility Generally considered to have good biocompatibility due to its bioorthogonal nature.Also considered biocompatible, but its higher lipophilicity can sometimes impact the properties of the bioconjugate.The fast kinetics are ideal for in vivo applications, minimizing off-target reactions.

Note: The biocompatibility of the linker is also influenced by the nature of the conjugated molecule (e.g., antibody, payload) and the overall construct of the bioconjugate.

Experimental Evaluation of Biocompatibility

Given the limited publicly available data on the intrinsic biocompatibility of endo-BCN linkers, it is crucial for researchers to perform their own assessments. Below are detailed protocols for key in vitro assays to evaluate the cytotoxicity and immunogenic potential of bioconjugates.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treatment: Expose the cells to serial dilutions of the bioconjugate (and relevant controls, including the unconjugated payload and linker alone if available) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow

In Vitro Immunogenicity Assessment: Cytokine Release Assay

This assay evaluates the potential of a bioconjugate to induce an immune response by measuring the release of pro-inflammatory cytokines from immune cells.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate.

  • Stimulation: Treat the PBMCs with the bioconjugate, positive controls (e.g., lipopolysaccharide), and negative controls for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the plate.

    • Add a biotinylated detection antibody.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Cytokine_ELISA_Workflow

Signaling Pathways in Bioconjugate Action

The ultimate biological effect of a bioconjugate, particularly an ADC, is often mediated through specific signaling pathways within the target cell. While the linker's primary role is to ensure stable delivery of the payload, the payload itself typically induces apoptosis or cell cycle arrest.

ADC_Signaling_Pathway

Conclusion

The selection of a linker for bioconjugation is a multifaceted process where biocompatibility is a key consideration. While endo-BCN is a valuable tool in the bioorthogonal chemistry toolbox due to its favorable balance of reactivity and stability, a thorough evaluation of its biocompatibility within the context of the specific bioconjugate is essential. The provided comparative data and experimental protocols offer a framework for researchers to make informed decisions and conduct the necessary assessments to ensure the safety and efficacy of their novel biotherapeutics. The inherent bioorthogonality of click chemistry reactions, such as SPAAC involving endo-BCN, provides a strong foundation for developing well-tolerated bioconjugates. However, empirical testing remains the gold standard for confirming the biocompatibility of the final product.

References

Navigating Specificity: A Comparative Guide to endo-BCN-PEG2-Biotin and its Alternatives in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of a bioorthogonal linker is a critical decision. This guide provides an objective comparison of endo-BCN-PEG2-Biotin, a popular reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), and its alternatives. We delve into the key performance metric of cross-reactivity, supported by experimental data, and provide detailed protocols for assessing the specificity of these reagents.

At the heart of many bioorthogonal labeling strategies lies the delicate balance between rapid, specific reaction with a target functional group and minimal off-target reactivity with other biological molecules. This compound, which features a bicyclo[6.1.0]nonyne (BCN) moiety, a polyethylene glycol (PEG) spacer, and a biotin handle for detection or enrichment, is a widely used tool for copper-free click chemistry. However, understanding its potential for non-specific interactions is paramount for the generation of clean and reliable data.

Performance Comparison: Reactivity and Cross-Reactivity

The primary desired reaction for BCN-containing reagents is the highly efficient and specific cycloaddition with azides. However, the strained alkyne of the BCN group can exhibit cross-reactivity, most notably with thiols present in cysteine residues. This off-target reaction, known as a thiol-yne addition, can lead to azide-independent labeling of proteins and is a significant consideration in experimental design.[1][2]

Here, we compare the performance of this compound with a common alternative, DBCO (dibenzocyclooctyne)-containing reagents.

FeatureThis compoundDBCO-PEG-BiotinKey Considerations
Primary Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Both react efficiently with azides without the need for a cytotoxic copper catalyst.
Reaction Kinetics (with azides) Generally fast, with rates influenced by the azide's electronic properties.[3]Typically exhibits faster kinetics than BCN due to greater ring strain.[3][4]For applications requiring very rapid labeling at low concentrations, DBCO may be preferred.
Primary Cross-Reactivity Thiol-yne addition with cysteine residues.Thiol-yne addition with cysteine residues.This is a known off-target reaction for strained alkynes.
Stability in the presence of Thiols (e.g., Glutathione) Significantly more stable than DBCO.Less stable than BCN, with a shorter half-life in the presence of glutathione.For intracellular applications or experiments involving reducing agents, BCN offers a stability advantage.

Mitigating Thiol-Mediated Cross-Reactivity

The primary off-target reaction of BCN with thiols can be effectively minimized through pre-treatment of the biological sample.

  • Iodoacetamide (IAM) Treatment: Alkylating free cysteine thiols with iodoacetamide prior to the addition of the BCN reagent can prevent the thiol-yne addition. This method has been shown to improve the specificity of SPAAC labeling.

  • β-mercaptoethanol (βME): The addition of a low concentration of β-mercaptoethanol can also reduce the undesirable side reaction between BCN and cysteine residues while preserving the integrity of most free cysteines.

Experimental Protocols

To enable researchers to quantitatively assess the cross-reactivity of this compound and its alternatives, we provide the following detailed experimental protocols.

Protocol 1: Competitive Labeling Assay to Quantify Thiol Cross-Reactivity

This protocol utilizes a competitive labeling strategy followed by in-gel fluorescence scanning to quantify the extent of azide-independent labeling.

Materials:

  • Protein lysate (e.g., from cultured cells)

  • endo-BCN-PEG2-Fluorescent Dye (or a biotinylated version followed by fluorescent streptavidin)

  • Azide-containing control protein (e.g., an azide-labeled BSA)

  • Iodoacetamide (IAM) solution (1 M in water, freshly prepared)

  • Dithiothreitol (DTT) solution (1 M in water, freshly prepared)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Sample Preparation:

    • Thaw the protein lysate on ice.

    • Create four experimental groups:

      • Group A: Lysate only (Negative control)

      • Group B: Lysate + endo-BCN-PEG2-Fluorophore

      • Group C: Lysate + IAM pre-treatment + endo-BCN-PEG2-Fluorophore

      • Group D: Lysate + Azide-control protein + endo-BCN-PEG2-Fluorophore (Positive control)

  • IAM Pre-treatment (Group C):

    • To the lysate for Group C, add IAM to a final concentration of 10 mM.

    • Incubate at room temperature for 30 minutes in the dark.

  • Labeling Reaction:

    • To the lysates for Groups B, C, and D, add endo-BCN-PEG2-Fluorophore to a final concentration of 100 µM.

    • To the lysate for Group D, add the azide-control protein to a final concentration of 10 µM.

    • Incubate all samples for 1 hour at 37°C.

  • SDS-PAGE and In-Gel Fluorescence Scanning:

    • Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity of the entire lane for Groups A, B, and C.

    • The difference in total fluorescence intensity between Group B and Group A represents the total labeling (specific + non-specific).

    • The difference in total fluorescence intensity between Group C and Group A represents the labeling after blocking thiols.

    • The reduction in fluorescence from Group B to Group C indicates the extent of thiol-dependent cross-reactivity.

    • The intense band in Group D at the molecular weight of the control protein confirms the efficiency of the azide-alkyne cycloaddition.

Protocol 2: LC-MS/MS Analysis for Proteome-Wide Off-Target Identification

This protocol allows for the identification of specific proteins that are non-specifically labeled by this compound.

Materials:

  • Protein lysate

  • This compound

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • LC-MS/MS instrumentation and software

Procedure:

  • Labeling and Enrichment:

    • Incubate the protein lysate with this compound (100 µM) for 1 hour at 37°C.

    • Incubate the labeled lysate with streptavidin-agarose beads for 1 hour at 4°C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing 8 M urea.

    • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at room temperature.

    • Alkylate free thiols with IAM (55 mM) for 20 minutes in the dark.

    • Dilute the urea to 2 M and add trypsin. Digest overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were pulled down.

    • Proteins identified in this experiment represent potential off-target interactions of the BCN reagent.

Visualizing the Workflow and Logic

To further clarify the experimental design and the underlying principles, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for Assessing Cross-Reactivity cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Lysate Protein Lysate GroupA Group A (Negative Control) Lysate->GroupA GroupB Group B (Total Labeling) Lysate->GroupB GroupC Group C (Thiol-Blocked) Lysate->GroupC GroupD Group D (Positive Control) Lysate->GroupD SDSPAGE SDS-PAGE GroupA->SDSPAGE BCN_Fluor endo-BCN-PEG2-Fluorophore GroupB->BCN_Fluor GroupB->SDSPAGE IAM IAM Pre-treatment GroupC->IAM GroupC->SDSPAGE Azide_Ctrl Azide-Control Protein GroupD->Azide_Ctrl GroupD->SDSPAGE IAM->BCN_Fluor Azide_Ctrl->BCN_Fluor Scan In-Gel Fluorescence Scanning SDSPAGE->Scan Quantify Quantify Fluorescence Scan->Quantify

Caption: Workflow for competitive labeling assay.

SignalingPathway Reaction Pathways of this compound cluster_desired Desired Reaction cluster_undesired Undesired Cross-Reactivity BCN This compound SPAAC Specific Labeling (SPAAC) BCN->SPAAC [3+2] Cycloaddition ThiolYne Non-specific Labeling (Thiol-yne Addition) BCN->ThiolYne Nucleophilic Addition Azide Azide-modified Biomolecule Azide->SPAAC Cysteine Cysteine Residue (Thiol) Cysteine->ThiolYne

Caption: Desired vs. undesired reaction pathways.

Conclusion

The selection of a bioorthogonal linker requires a careful evaluation of its reactivity and potential for off-target interactions. While this compound is a powerful tool for SPAAC, researchers must be aware of its cross-reactivity with thiols. For applications where rapid kinetics are paramount, DBCO-based reagents may offer an advantage. Conversely, in cellular environments rich in reducing agents, the superior stability of BCN makes it a more robust choice. By employing the provided experimental protocols, researchers can quantitatively assess the specificity of their chosen labeling reagent and implement strategies to mitigate cross-reactivity, ultimately leading to more accurate and reliable experimental outcomes.

References

A Comparative Guide to Site-Specific Labeling: The Advantages of endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise, covalent attachment of a biotin tag to a specific site on a protein is crucial for a multitude of applications, from elucidating complex protein-protein interactions to the development of targeted therapeutics. This guide provides an objective comparison of site-specific labeling using endo-BCN-PEG2-Biotin with alternative methods, supported by experimental data and detailed protocols, to inform the selection of the optimal strategy for your research needs.

The this compound reagent leverages the power of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to achieve highly efficient and specific biotinylation. This copper-free click chemistry approach offers significant advantages over traditional labeling methods, particularly in preserving the native structure and function of the target protein. This guide will delve into a quantitative comparison of this compound with other common site-specific and non-specific biotinylation techniques, provide detailed experimental protocols, and visualize a relevant biological workflow where such precise labeling is instrumental.

Performance Comparison of Site-Specific Biotinylation Techniques

The choice of a biotinylation strategy is dictated by several factors, including the desired specificity, the nature of the target protein, and the experimental context. The following table summarizes quantitative data comparing key performance indicators of this compound with popular alternatives.

FeatureThis compound (SPAAC)Maleimide-PEG-Biotin (Cysteine-Targeted)NHS-Ester-Biotin (Amine-Targeted)Sortase-Mediated Ligation
Target Residue Azide-modified amino acid (genetically incorporated or enzymatically installed)CysteineLysine, N-terminusC-terminal LPXTG motif
Specificity Very High (Bioorthogonal)High (Selective for thiols at pH 6.5-7.5)[1]Low (Targets multiple lysines)[2]Very High (Enzyme-specific)
Typical Labeling Efficiency >90%[3]70-90%[4][5]Variable (dependent on reagent concentration and protein)>90%
Reaction Kinetics (Second-Order Rate Constant) ~0.1 M⁻¹s⁻¹ (for BCN with benzyl azide)N/A (Thiol-maleimide reaction is generally fast)N/A (Amine acylation is rapid at alkaline pH)N/A (Enzyme-catalyzed)
Linkage Stability Very High (Stable triazole ring)Moderate (Thioether bond can undergo retro-Michael addition)High (Stable amide bond)High (Stable amide bond)
Potential Impact on Protein Function Minimal (Bioorthogonal reaction away from active sites)Can be significant if cysteine is in a critical regionHigh (Modification of multiple lysines can alter charge and conformation)Minimal (Labeling at engineered C-terminus)
Key Advantages Bioorthogonal, copper-free, high efficiency, stable linkage.Targets a less abundant amino acid.Simple one-step reaction.Highly specific, can label with various molecules.
Limitations Requires prior introduction of an azide group.Requires an available and accessible cysteine, potential for disulfide bond reduction.Non-specific, can lead to heterogeneous products and loss of function.Requires genetic engineering of the target protein.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any labeling strategy. Below are protocols for site-specific biotinylation using this compound and a common alternative, maleimide-based labeling.

Protocol 1: Site-Specific Biotinylation of an Azide-Modified Antibody with this compound

This protocol describes the labeling of an antibody containing a site-specifically introduced azide group. The azide can be incorporated via enzymatic modification of the antibody's N-glycans or through genetic code expansion.

Materials:

  • Azide-modified antibody (e.g., Trastuzumab) at 5 mg/mL in PBS, pH 7.4

  • This compound (dissolved in DMSO to a 10 mM stock solution)

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified antibody solution.

  • Reagent Addition: Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction by pipetting and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the final concentration of the biotinylated antibody using a protein concentration assay (e.g., BCA assay or measuring absorbance at 280 nm).

    • Assess the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry. A mass increase corresponding to the mass of this compound (550.71 Da) should be observed for each incorporated molecule.

Protocol 2: Site-Specific Biotinylation of a Cysteine-Containing Protein with Maleimide-PEG-Biotin

This protocol is for labeling a protein with a unique, accessible cysteine residue.

Materials:

  • Cysteine-containing protein at >2 mg/mL in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG-Biotin (e.g., EZ-Link™ Maleimide-PEG11-Biotin)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds to free up the target cysteine by incubating with a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG-Biotin in DMSO or DMF to prepare a 10-20 mM stock solution.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the Maleimide-PEG-Biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to a final concentration of ~50 mM.

  • Purification: Remove excess, unreacted Maleimide-PEG-Biotin and quenching reagent using a desalting column.

  • Characterization: Determine the protein concentration and degree of biotinylation as described in Protocol 1.

Mandatory Visualization

Diagrams are provided below to illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_azide_incorporation Step 1: Azide Incorporation cluster_biotinylation Step 2: Biotinylation with this compound cluster_purification Step 3: Purification antibody Antibody enzymatic_mod Enzymatic Modification (e.g., with GalT(Y289L) and UDP-GalNAz) antibody->enzymatic_mod azide_antibody Azide-Modified Antibody enzymatic_mod->azide_antibody reaction SPAAC Reaction (Copper-Free Click Chemistry) azide_antibody->reaction bcn_biotin This compound bcn_biotin->reaction biotinylated_antibody Site-Specifically Biotinylated Antibody reaction->biotinylated_antibody sec Size-Exclusion Chromatography biotinylated_antibody->sec purified_product Purified Biotinylated Antibody sec->purified_product

Workflow for site-specific antibody biotinylation using this compound.

pulldown_assay cluster_bait_immobilization 1. Bait Immobilization cluster_prey_binding 2. Prey Binding cluster_wash_elute 3. Wash and Elution cluster_analysis 4. Analysis biotin_antibody Biotinylated EGFR Antibody (Bait) streptavidin_beads Streptavidin-coated Magnetic Beads biotin_antibody->streptavidin_beads immobilized_bait Immobilized Bait streptavidin_beads->immobilized_bait incubation Incubation immobilized_bait->incubation cell_lysate Cell Lysate (containing Prey proteins like Grb2) cell_lysate->incubation bound_complex Bait-Prey Complex on Beads incubation->bound_complex wash Wash to remove non-specific binders bound_complex->wash elution Elution wash->elution eluted_proteins Eluted Prey Proteins elution->eluted_proteins sds_page SDS-PAGE eluted_proteins->sds_page western_blot Western Blot (probe for Grb2) sds_page->western_blot mass_spec Mass Spectrometry (for novel interactors) sds_page->mass_spec

Workflow for a pull-down assay using a site-specifically biotinylated EGFR antibody.
Application Example: Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant EGFR signaling is a hallmark of many cancers. A key step in EGFR signaling is the recruitment of adaptor proteins, such as Growth factor receptor-bound protein 2 (Grb2), to the activated receptor.

A pull-down assay using a site-specifically biotinylated anti-EGFR antibody can be employed to isolate and identify EGFR and its interacting partners from cell lysates. The workflow for such an assay is depicted in the diagram above. By using a site-specifically biotinylated antibody, where the biotin is attached to the Fc region, the antigen-binding sites remain unobstructed, ensuring efficient capture of the EGFR protein complex. This approach minimizes the risk of the biotin tag interfering with the antibody-antigen interaction, a common concern with non-specific labeling methods. The isolated proteins can then be identified by Western blotting for known interactors like Grb2 or by mass spectrometry to discover novel binding partners.

References

Safety Operating Guide

Proper Disposal of endo-BCN-PEG2-Biotin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is a critical component of laboratory operations. This document provides a detailed protocol for the proper disposal of endo-BCN-PEG2-Biotin, a heterobifunctional linker used in bioconjugation and drug delivery research.

The following procedures are based on general laboratory safety standards and information extrapolated from Safety Data Sheets (SDS) for similar chemical compounds. It is imperative to consult your institution's specific waste disposal guidelines and the official SDS for the exact product in use, as hazard classifications for similar compounds can vary.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all appropriate personal protective equipment (PPE) is worn and that the work is conducted in a suitable, well-ventilated area, such as a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn at all times.

Handling:

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Summary of Safety Information from Various Sources

Different suppliers may provide slightly different safety information. The following table summarizes data from various sources for biotin-PEG compounds to provide a comprehensive overview.

Hazard InformationSource A (Similar Biotin-PEG Compound)Source B (Biotin)
GHS Classification Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]Not a hazardous substance or mixture.[3]
Signal Word WarningNone
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.None required.[3]
First Aid: Skin Contact Wash with plenty of water.[1]Take off immediately all contaminated clothing. Rinse skin with water/ shower.
First Aid: Eye Contact Rinse cautiously with water for several minutes.Rinse out with plenty of water.
First Aid: Ingestion Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.Make victim drink water (two glasses at most). Consult doctor if feeling unwell.

Given the potential for irritation and other health effects, it is prudent to handle this compound as a potentially hazardous chemical.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, microfuge tubes), should be treated as chemical waste.

  • Segregate the Waste: Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams. Keep it in a designated, closed container.

Step 2: Preparing the Waste Container

  • Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and quantity of the waste.

Step 3: Waste Collection

  • Solid Waste: Place any unused, solid this compound and any contaminated disposable items directly into the labeled waste container.

  • Solutions: If the compound is in solution, collect the liquid waste in a separate, labeled, and sealed container. Do not pour any solutions containing this compound down the drain.

  • Empty Containers: The original product container, even if "empty," should be treated as hazardous waste as it will contain residual chemical. Place it in the designated solid waste container.

Step 4: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Follow Institutional Guidelines: Adhere to your institution's limits on the volume of waste that can be stored in a satellite accumulation area and the time limits for storage.

Step 5: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Licensed Disposal Company: The waste will be handled by a licensed disposal company, which will manage its final treatment and disposal in accordance with all applicable regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Material Contaminated with this compound cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Temporary Storage cluster_4 Final Disposal start Unused Product, Contaminated Labware, or Empty Containers is_solid Is the waste solid? start->is_solid solid_waste Place in labeled solid chemical waste container is_solid->solid_waste Yes liquid_waste Place in labeled liquid chemical waste container is_solid->liquid_waste No label_container Label Container: - 'Hazardous Waste' - 'this compound' - Date and other required info solid_waste->label_container liquid_waste->label_container seal_container Securely seal the container label_container->seal_container store_waste Store in designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end_point Disposal by Licensed Facility contact_ehs->end_point

Caption: Workflow for the disposal of this compound from point of generation to final disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institutional EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.